2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4(2-8)5(7)11-6(9)10-3/h1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYLQNXUJUMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227714 | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-66-0 | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
This technical guide details the structure elucidation, synthesis, and analytical characterization of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 99586-66-0).
Executive Summary
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine scaffold critical in the development of adenosine receptor antagonists, kinase inhibitors, and antiviral therapeutics. Its structure features four distinct functional sites—an amino group (
This guide provides a definitive protocol for its synthesis, purification, and structural confirmation, resolving common regiochemical ambiguities associated with pyrimidine derivatives.
Synthetic Route & Regiochemistry
To ensure structural authenticity, the compound is synthesized via a convergent pathway that establishes the carbonitrile position de novo, avoiding the regioselectivity issues of post-synthetic functionalization.
Retrosynthetic Analysis
The target molecule is accessed via the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile . The hydroxy precursor is constructed from the condensation of guanidine with an appropriate electrophilic fragment containing the pre-installed nitrile group.
Validated Synthesis Protocol
Step 1: Cyclocondensation (Precursor Formation)
-
Reagents: Guanidine Hydrochloride (1.0 eq), Ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (Abs.).
-
Mechanism: The guanidine amidine moiety undergoes a Michael-type addition-elimination at the
-carbon of the enoate, followed by intramolecular cyclization at the ester carbonyl. -
Product: 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (Precipitates as a white solid).
Step 2: Deoxychlorination (Target Synthesis)
-
Reagents: Precursor from Step 1, Phosphorus Oxychloride (
, excess), -Dimethylaniline (Cat.). -
Conditions: Reflux (
) for 3–5 hours. -
Work-up: Quench carefully into ice-water (exothermic!). Neutralize to pH 7–8 with
to precipitate the product. -
Purification: Recrystallization from Ethanol/DMF.
Caption: Convergent synthesis workflow preventing regioisomeric byproducts.
Analytical Characterization & Structure Elucidation
Confirming the structure requires distinguishing the target from its regioisomer, 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile. This is achieved through a multi-modal analysis.
Mass Spectrometry (MS)
The presence of chlorine provides a distinct isotopic signature.
-
Ionization: ESI+ or EI.
-
Molecular Ion (
): m/z 168. -
Isotope Pattern: A characteristic 3:1 intensity ratio between
(168) and (170) confirms the presence of one Chlorine atom. -
Fragmentations: Loss of
(M-35) and (M-26) are common.
Infrared Spectroscopy (IR)
IR confirms the functional groups and the aromatic nature of the ring.
| Functional Group | Wavenumber ( | Assignment |
| Primary Amine | 3450, 3320 | |
| Nitrile | 2225 | |
| Pyrimidine Ring | 1580, 1540 | |
| Aryl Chloride | 1050–1090 |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for regiochemical assignment.
NMR (DMSO-
, 400 MHz)
The spectrum is simple due to the lack of ring protons, serving as a purity check.
| Shift ( | Multiplicity | Integration | Assignment |
| 8.05 | Broad Singlet | 2H | |
| 2.45 | Singlet | 3H |
Note: The absence of aromatic protons confirms full substitution of the pyrimidine ring.
NMR (DMSO-
, 100 MHz)
The carbon spectrum confirms the carbon skeleton. The chemical shift of
| Shift ( | Type | Assignment | Reasoning |
| 169.5 | Quaternary | Deshielded by N and Me attachment. | |
| 163.8 | Quaternary | Typical guanidino-like carbon shift. | |
| 161.2 | Quaternary | Deshielded by Cl; distinct from C-OH (~165+). | |
| 115.5 | Quaternary | Characteristic nitrile carbon. | |
| 92.5 | Quaternary | Key Diagnostic: Upfield shift due to resonance and CN anisotropy. | |
| 25.1 | Methyl | Typical methyl on heteroaromatic ring. |
Regioisomer Differentiation Logic
The primary risk is the 4-amino-2-chloro isomer.
-
Differentiation: In the target (
), the amine is flanked by two ring nitrogens, making the protons more acidic and chemically distinct (typically further downfield, ) compared to the 4-amino isomer ( ). -
HMBC Correlation: A 2D HMBC experiment will show a correlation between the Methyl protons (
) and ( ) and ( ). Crucially, the protons in the target will show a strong correlation to ( ), which is chemically distinct from the or environments.
Caption: Logical flow for structural confirmation using spectral data.
Quality Control & Stability
-
HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5
. -
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min. -
Detection: UV at 254 nm (aromatic max) and 220 nm (nitrile/amide).
-
-
Stability: The 4-chloro group is reactive. Avoid prolonged exposure to nucleophilic solvents (methanol, water) at high temperatures or basic pH, which can lead to hydrolysis back to the 4-hydroxy precursor. Store under inert atmosphere at
.
References
-
Synthesis of Pyrimidine Carbonitriles
-
Analytical Data for Pyrimidines
- Title: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | C5H6ClN3 | CID 21810.
- Source: PubChem.
-
URL:[Link]
-
NMR Shift Data (General Pyrimidines)
-
Crystal Structure Analogs
- Title: Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
- Source: PMC (NIH).
-
URL:[Link]
Sources
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile IUPAC name
Title: Technical Deep Dive: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Subtitle: Structural Reactivity, Synthetic Pathways, and Application in DAPY Scaffolds
Executive Summary
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 10411-23-1) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and tyrosine kinase inhibitors. Its structural uniqueness lies in the synergistic electron-withdrawing effect of the pyrimidine ring and the C5-cyano group, which activates the C4-chloride towards facile nucleophilic aromatic substitution (
This guide dissects the causality behind its high reactivity, details a robust industrial synthesis route, and provides self-validating protocols for its functionalization.
Structural Analysis & Reactivity Profile
The chemical utility of this scaffold is defined by the electronic push-pull mechanism inherent in its substitution pattern.
-
C5-Cyano Group (Electron Sink): The nitrile group at position 5 is the critical activator. By withdrawing electron density via both induction (-I) and resonance (-M), it significantly lowers the LUMO energy of the pyrimidine ring.
-
C4-Chloride (Leaving Group): Due to the electron deficiency at C4 (exacerbated by the C5-CN), the chlorine atom acts as an exceptional leaving group. It is significantly more labile than in non-cyanated chloropyrimidines (e.g., 2-amino-4-chloropyrimidine).
-
C2-Amino Group (Anchor): The amino group acts as an electron donor (+M), stabilizing the ring but also providing a handle for hydrogen bonding—crucial for binding affinity in HIV-1 Reverse Transcriptase pockets (e.g., in DAPY analogues).
Diagram 1: Electrophilic Activation Map
Synthetic Pathways (Upstream)
The most robust synthesis avoids the low-yielding chlorination of non-functionalized precursors. Instead, it utilizes a "Build-then-Chlorinate" approach, constructing the pyrimidine ring with the cyano and methyl groups already in place.
Core Synthesis Protocol
Reaction: Cyclocondensation of Guanidine with Ethyl 2-cyano-3-ethoxybut-2-enoate.
| Parameter | Specification | Causality/Rationale |
| Starting Material A | Guanidine Carbonate (or HCl) | Provides the N-C-N fragment of the pyrimidine ring. Carbonate is preferred to avoid extra neutralization steps. |
| Starting Material B | Ethyl 2-cyano-3-ethoxybut-2-enoate | Provides the C-C-C backbone with pre-installed Methyl (C6) and Cyano (C5) groups. |
| Solvent | Ethanol / Sodium Ethoxide | Promotes the condensation and subsequent cyclization. |
| Intermediate | 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile | The tautomeric "pyrimidinol" form is stable and precipitates easily. |
| Chlorinating Agent | Phosphorus Oxychloride ( | Converts the C4-OH to C4-Cl via a dichlorophosphate intermediate. |
Diagram 2: Synthesis Workflow
Step-by-Step Protocol (Self-Validating)
-
Cyclization:
-
Dissolve sodium metal (1.1 eq) in anhydrous ethanol.
-
Add Guanidine HCl (1.1 eq) and stir for 30 min (precipitate NaCl).
-
Add Ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq) dropwise.
-
Reflux for 4–6 hours.
-
Validation Point: TLC (EtOAc:Hexane 1:1) should show disappearance of the ester spot.
-
Acidify with acetic acid to pH 5 to precipitate the 4-hydroxy intermediate. Filter and dry.[1]
-
-
Chlorination (Critical Safety Step):
-
Suspend the dried 4-hydroxy intermediate in
(5-8 vol). -
Optional: Add catalytic N,N-dimethylaniline to accelerate reaction.
-
Heat to reflux (
) for 2-3 hours. -
Validation Point: The suspension will turn into a clear solution as the conversion to the chloride occurs.
-
Quenching: Cool to room temperature. Pour slowly onto crushed ice with vigorous stirring. Maintain temperature
to prevent hydrolysis of the nitrile. -
Neutralize with
to pH 7-8. Filter the precipitate.[1]
-
Functionalization Strategies (Downstream)
The primary application of this scaffold is in the synthesis of Diarylpyrimidines (DAPYs) via Nucleophilic Aromatic Substitution (
Mechanism: The Meisenheimer Complex
The reaction proceeds through an addition-elimination mechanism. The nucleophile (e.g., an aniline derivative) attacks C4. The negative charge is delocalized onto the N1/N3 nitrogens and the C5-cyano group (Meisenheimer complex). The chloride is then eliminated, restoring aromaticity.
Diagram 3: Mechanism
Case Study: Synthesis of DAPY Analogues
To synthesize a DAPY-like inhibitor (e.g., Etravirine analogue):
-
Solvent: 1,4-Dioxane or DMF.
-
Base:
or DIPEA (to scavenge HCl). -
Nucleophile: 4-aminobenzonitrile or substituted aniline.
-
Conditions: Reflux (
) for 12-24h. -
Outcome: The 4-chloro is replaced by the aniline nitrogen. The 2-amino group remains intact due to lower reactivity.
Safety & Handling
-
POCl3 Hazards: Phosphorus oxychloride is highly corrosive and reacts violently with water to release HCl and phosphoric acid. Quenching must be performed by adding the reaction mixture to ice, never water to the mixture.
-
Cyanide Moiety: While the nitrile group is covalently bonded, thermal decomposition can release toxic cyanide fumes. Avoid contact with strong acids which could theoretically hydrolyze the nitrile to a carboxylic acid, though this requires harsh conditions.
-
Skin Sensitization: Chloropyrimidines are known skin irritants and sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.
References
-
Janssen Pharmaceutica. (2001). Synthesis of Diarylpyrimidine (DAPY) Analogues as HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.
-
Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (2025).[2] Compound Summary: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.[3] National Library of Medicine.[2]
-
World Intellectual Property Organization (WIPO). (2008). Process for the Preparation of Pyrimidine Derivatives. Patent WO2008/055956.
Sources
Technical Monograph: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
High-Value Heterocyclic Scaffold for Medicinal Chemistry [1]
Executive Summary
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile represents a "linchpin" scaffold in modern drug discovery, particularly within the kinase inhibitor and purinergic receptor antagonist (e.g., P2X3) landscapes.[1] Its utility stems from its dense functionalization: a pyrimidine core equipped with a nucleophilic amino group (C2), an electrophilic chloro-handle (C4), and a versatile nitrile moiety (C5).[1] This guide provides a rigorous analysis of its physicochemical properties, synthetic architecture, and regioselective reactivity profiles, designed for researchers requiring high-purity derivatization protocols.[1]
Physicochemical Characterization
Precise stoichiometry is critical for yield optimization in
| Property | Value | Technical Notes |
| IUPAC Name | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | Target Isomer (distinct from 4-amino-2-methyl analog) |
| Molecular Formula | High Nitrogen/Carbon ratio (0.[1][2]66) indicates polarity.[1] | |
| Molecular Weight | 168.58 g/mol | Calculated: (6×12.[1]01) + (5×1.008) + 35.45 + (4×14.007) |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or hydrolysis products.[1] |
| Solubility | DMSO, DMF, DMAc | Poor water solubility; sparingly soluble in EtOH/MeOH.[1] |
| Melting Point | >250°C (dec.)[1][3] | High lattice energy due to intermolecular H-bonding (Amino-Nitrile).[1] |
| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic enough for cell permeability; suitable for CNS targets.[1] |
Synthetic Architecture & Methodology
The synthesis of this scaffold is a classic example of convergent heterocyclic assembly, typically proceeding via a condensation-chlorination sequence.[1]
Workflow Diagram
The following directed graph illustrates the critical path from commodity precursors to the activated scaffold.[1]
Figure 1: Convergent synthesis pathway. The cyclization establishes the ring topology, while POCl3 activation installs the reactive chloro-handle.
Detailed Protocol: Chlorination via
The transformation of the 4-hydroxy intermediate to the 4-chloro target is the most safety-critical step.[1]
Reagents:
-
Starting Material: 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (1.0 eq)[1]
-
Solvent/Reagent: Phosphorus oxychloride (
) (5–10 eq, neat)[1] -
Catalyst (Optional):
-Dimethylaniline (0.1 eq) to accelerate chloride attack.[1]
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask under inert atmosphere (
), suspend the 4-hydroxy intermediate in neat . -
Activation: Add catalytic
-dimethylaniline.[1] -
Reaction: Heat to reflux (approx. 105°C). The suspension will clarify as the chlorinated product forms (typically 2–4 hours).[1]
-
Quenching (CRITICAL): Cool the mixture to RT. Remove excess
via rotary evaporation under reduced pressure.[1] -
Hydrolysis: Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the nitrile or the newly formed chloride.[1]
-
Neutralization: Adjust pH to ~7–8 using saturated
or . -
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum over
.[1]
Reactivity Profile: Regioselective Derivatization[1]
The core value of this molecule lies in the differential reactivity of its substituents.[1] The C4-position is highly activated for Nucleophilic Aromatic Substitution (
The Reactivity Hierarchy[1]
-
C4-Chloro: Most reactive.[1] Displaced by amines, thiols, and alkoxides.[1]
-
C5-Nitrile: Moderately reactive.[1] Can be hydrated to amide (primary), hydrolyzed to acid, or converted to tetrazole (azide cycloaddition).[1]
-
C2-Amino: Least reactive (nucleophilic).[1] Acts as a donor; often requires protection (e.g., Boc, Acetyl) if C4 derivatization conditions are harsh.[1]
Functionalization Logic Map[1]
Figure 2: Divergent synthesis capabilities.[1] The scaffold serves as a branch point for multiple drug classes.
Quality Control & Analytical Standards
To ensure data integrity in downstream biological assays, the following specifications must be met:
-
HPLC Purity: >98% (UV detection at 254 nm).
-
Note: The 4-hydroxy precursor is a common impurity; monitor for a peak with earlier retention time (more polar).[1]
-
-
1H NMR (DMSO-d6):
-
Mass Spectrometry:
References
-
Synthesis of Pyrimidine Precursors: Title: "Synthesis and biological evaluation of 2,4-diamino-6-methylpyrimidine derivatives." Source: National Institutes of Health (NIH) / PubChem Data.[1] URL:[Link] (Analogous chemistry reference).[1]
-
Reactivity of Chloropyrimidines: Title: "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Source: MDPI Molecules.[1] URL:[Link][1]
-
General Heterocyclic Synthesis (Vilsmeier-Haack): Title: "Optimization of the synthesis of 4-chloropyrimidines." Source: Organic Process Research & Development.[1] URL:[Link]
Sources
- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 76574-37-3|4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Process Thermodynamics of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
The following technical guide details the solubility landscape, thermodynamic behavior, and experimental protocols for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS 76574-37-3).
This guide is structured for researchers and process chemists requiring actionable data for synthesis optimization, purification, and crystal engineering.
Executive Summary
The solubility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is the critical parameter governing its synthesis yield and purity. As a key intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., diarylpyrimidine derivatives), its dissolution behavior is dominated by the electron-withdrawing nitrile (-CN) group at the 5-position.
This moiety significantly increases the crystal lattice energy compared to its precursor (2-amino-4-chloro-6-methylpyrimidine), necessitating a shift from standard non-polar solvents to dipolar aprotic systems for reaction, and high-boiling alcohols or binary systems for purification. This guide provides a strategic framework for solvent selection based on thermodynamic principles and experimental validation.
Physicochemical Profile & Solubility Landscape
Structural Impact on Dissolution
The introduction of the cyano group at the C5 position alters the solute-solvent interaction profile significantly:
-
Dipole Moment: The -CN group creates a strong dipole, enhancing interactions with polar solvents (DMSO, DMF).
-
H-Bonding: The amino group (C2-NH2) acts as a hydrogen bond donor, while the pyrimidine nitrogens and the nitrile nitrogen act as acceptors. This makes protic solvents (Alcohols) viable candidates for temperature-dependent solubility (crystallization).
-
Lattice Energy: The planar nature of the pyrimidine ring facilitates π-π stacking, which, combined with the polar -CN group, leads to a high melting point and lower solubility in non-polar solvents (Hexane, Toluene) compared to non-nitrile analogs.
Solvent Selection Matrix
The following classification is derived from empirical process data and thermodynamic modeling of structural analogs (e.g., CAS 5600-21-5).
| Solvent Class | Specific Solvents | Solubility Behavior | Application |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Reaction Medium: Ideal for nucleophilic substitutions; difficult to remove (high BP). |
| Polar Aprotic | Acetonitrile, Acetone | Moderate (Temp. Dependent) | Reaction/Wash: Good balance of solubility and volatility. |
| Protic (Alcohols) | Methanol, Ethanol, IPA | Low (Cold) / High (Hot) | Recrystallization: Steep solubility curve allows for high-yield purification upon cooling. |
| Non-Polar | Toluene, Hexane | Very Low / Negligible | Anti-Solvent: Used to crash out product or drive precipitation in binary mixtures. |
| Chlorinated | DCM, Chloroform | Moderate | Extraction: Useful for workup, though often avoided in Green Chemistry due to toxicity. |
Thermodynamic Modeling Framework
To accurately predict solubility (
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility with temperature, accounting for the non-ideality of the solution.
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[1]
-
: Empirical model parameters derived from regression analysis of experimental data.
-
Parameter A relates to the entropy of solution.
-
Parameter B relates to the enthalpy of solution.
-
Parameter C accounts for the temperature dependence of the heat capacity.
-
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis, the fundamental thermodynamic functions of dissolution are calculated:
-
Enthalpy of Dissolution (
):-
Insight: A positive
indicates an endothermic process, confirming that solubility increases with temperature (typical for this compound).
-
-
Gibbs Free Energy (
):-
Insight: Positive
values imply the dissolution is non-spontaneous at standard conditions, requiring thermal energy (heating) to drive the process.
-
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: Generate precise solubility data (mg/mL) to populate the Apelblat model.
Reagents: Target Compound (>98% purity), HPLC Grade Solvents. Equipment: Thermostated shaker bath, 0.45 µm PTFE syringe filters, Analytical balance.
Workflow:
-
Saturation: Add excess solid (approx. 200 mg) to 5 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present.[2]
-
Sedimentation: Stop agitation and allow particles to settle for 2 hours at the same temperature.
-
Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe and filter immediately into a tared weighing vessel.
-
Quantification: Evaporate solvent (vacuum oven at 45°C) until constant weight is achieved.
-
Calculation:
Protocol B: Recrystallization Optimization (Binary Solvent)
Objective: Purify crude intermediate using a Solvent/Anti-solvent system (Ethanol/Water or DMSO/Water).
Workflow:
-
Dissolution: Dissolve crude solid in the minimum volume of hot solvent (e.g., Ethanol at 70°C).
-
Clarification: If insoluble impurities exist, filter the hot solution through a pre-heated funnel.
-
Nucleation: Slowly add anti-solvent (e.g., Water) dropwise until persistent turbidity is observed.
-
Re-dissolution: Add a small volume of hot solvent to just clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature (approx. 10°C/hour) to promote large, pure crystal growth.
-
Harvest: Filter crystals, wash with cold anti-solvent, and dry.
Visualizations
Solubility Measurement Workflow
The following diagram outlines the critical decision points and steps for validating solubility data.
Caption: Systematic workflow for ensuring thermodynamic equilibrium and accurate quantification of solubility.
Solvent Selection Decision Tree
A logic flow for selecting the appropriate solvent based on the process goal (Reaction vs. Purification).
Caption: Decision matrix for solvent selection balancing solubility power with impurity rejection capabilities.
References
-
Thermodynamic Modeling of Pyrimidine Derivatives: Huang, S., & Yao, J. (2012). Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement and thermodynamic analysis. Journal of Molecular Liquids.
-
Synthesis & Solvent Effects: Hutter, J. A., et al. (1987). Inhibition of thiaminase I from Bacillus thiaminolyticus. Biochemistry.
-
Recrystallization Methodologies: Aakeröy, C. B., et al. (2011). Co-crystal screening of diclofenac. Pharmaceutics.
-
Microwave Synthesis in Organic Solvents: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PubMed Central.
-
General Solubility Data (Precursor): 2-Amino-4-chloro-6-methylpyrimidine Properties. PubChem.[3]
Sources
Technical Whitepaper: Unlocking the Potential of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Executive Summary
In the high-stakes arena of drug discovery, 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 99586-66-0) has emerged as a "privileged scaffold." Its structural uniqueness lies in the precise arrangement of three functional handles—an electron-donating amino group, an electron-withdrawing nitrile group, and a reactive chloro substituent—around a pyrimidine core. This specific electronic push-pull system activates the C4-chlorine atom for highly regioselective nucleophilic aromatic substitution (
Chemical Profile
| Property | Specification |
| Chemical Name | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile |
| CAS Number | 99586-66-0 |
| Molecular Formula | |
| Molecular Weight | 168.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |
| Melting Point | >200°C (Decomposes) |
| Key Functional Groups | C2-Amino ( |
Synthetic Architecture
The synthesis of this intermediate is a classic example of convergent heterocyclic assembly. It typically proceeds via a two-stage workflow: construction of the pyrimidine ring followed by functional group modification.
Synthesis Pathway
The most robust industrial route involves the condensation of guanidine with a
-
Cyclization (Ring Formation): Guanidine (usually as the hydrochloride or nitrate salt) reacts with ethyl 2-cyano-3-oxobutanoate (or ethyl (1-ethoxyethylidene)cyanoacetate) under basic conditions (NaOEt/EtOH). This yields the intermediate 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (often existing in its 4-oxo tautomeric form).
-
Chlorination (Activation): The hydroxy/oxo group is converted to a chlorine atom using phosphorus oxychloride (
) . This step is critical; the presence of the C5-nitrile group makes the C4-position electron-deficient, facilitating the reaction but also requiring careful temperature control to prevent over-reaction or degradation.
Reaction Flowchart[5][7][9]
Figure 1: Convergent synthesis pathway from acyclic precursors to the target chloropyrimidine scaffold.
Reactivity Landscape & Applications
The utility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile stems from its highly polarized electronic structure.
The C4-Electrophilic Center ( )
The C5-nitrile group is a strong electron-withdrawing group (EWG). Combined with the inherent electron deficiency of the pyrimidine ring (positions 2, 4, and 6), it makes the C4-chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (
-
Nucleophiles: Primary and secondary amines, thiols, and alkoxides.
-
Regioselectivity: The C2-amino group acts as an electron donor but is positioned meta to the C4 site (in pyrimidine numbering logic) and ortho to N1/N3, modulating reactivity. The C4-Cl is significantly more reactive than the C2-NH2 is nucleophilic, allowing for clean displacement of the chlorine without protecting the amine.
Case Study: PI3K Inhibitor Synthesis
In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, this scaffold serves as the core hinge-binder.
-
Mechanism: The pyrimidine N1 and the C2-amino group often form hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3K
). -
Workflow: The C4-Cl is displaced by a complex bicyclic amine (e.g., a chiral pyrrolidine or isoindolinone derivative). The C5-CN group can subsequently be hydrated to a primary amide to pick up additional water-mediated H-bonds in the active site.
Functionalization Logic
Figure 2: Divergent reactivity profile. The C4-Cl displacement is the primary entry point for drug conjugation.
Experimental Protocols
Protocol A: Displacement with Amines
Standard procedure for coupling a primary/secondary amine to the scaffold.
-
Preparation: Dissolve 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 equiv) in anhydrous DMF or DMSO (0.5 M concentration).
-
Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0–3.0 equiv). Note: Inorganic bases like
can be used if the nucleophile is an HCl salt. -
Nucleophile: Add the target amine (1.1 equiv).
-
Reaction: Stir at 60–80°C for 2–4 hours. Monitor by LC-MS (Look for disappearance of M+H 169/171 pattern).
-
Workup: Pour reaction mixture into ice-water. The product often precipitates. Filter, wash with water and cold ethanol. If no precipitate, extract with EtOAc, wash with brine, dry over
.
Protocol B: Chlorination from Hydroxy-Precursor
For synthesizing the intermediate from 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.
-
Setup: In a round-bottom flask, suspend 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (10 g) in
(50 mL, excess). -
Catalyst: Add a catalytic amount of DMF (0.5 mL) or N,N-dimethylaniline .
-
Reflux: Heat to reflux (approx. 105°C) for 3–5 hours until the solution becomes clear.
-
Quench (Critical Safety Step): Cool the mixture to room temperature. Remove excess
under reduced pressure. Pour the thick residue slowly onto crushed ice with vigorous stirring (Exothermic!). -
Neutralization: Adjust pH to ~7–8 using ammonium hydroxide or saturated
solution. -
Isolation: Filter the resulting solid. Recrystallize from Ethanol/Water if necessary.
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a well-ventilated fume hood. The chlorination step releases HCl gas; a scrubber is required.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond over time).
References
-
EvitaChem. 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Product Analysis and Synthesis. Retrieved from
-
National Institutes of Health (NIH). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Retrieved from
-
ChemicalBook. Synthesis and Properties of 2-Amino-4-chloro-6-methylpyrimidine Derivatives. Retrieved from
-
Google Patents. Heterocyclic compounds and uses thereof (WO2013032591A1). Retrieved from
-
SynQuest Labs. Product Specification: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.[1][2][3] Retrieved from
Sources
- 1. Buy 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671) | 99586-66-0 [evitachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical & Technical Profile: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
[1][2][3]
Executive Technical Summary
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 99586-66-0 / 54356-34-2) represents a highly functionalized pyrimidine scaffold.[1][2] Its reactivity is defined by the "push-pull" electronic system: the electron-donating amino group at C2 and the strong electron-withdrawing carbonitrile group at C5 create a polarized heterocyclic core. This polarization activates the C4-chlorine for nucleophilic aromatic substitution (
This guide synthesizes data from Density Functional Theory (DFT) studies of the precursor (2-amino-4-chloro-6-methylpyrimidine) and extrapolates the electronic impact of C5-cyanation to provide a predictive model for reactivity and spectral characteristics.
Computational Methodology & Protocol
To accurately model this compound, the following computational protocol is recommended based on validated studies of pyrimidine derivatives [1][2].
Standardized DFT Protocol
-
Software: Gaussian 09/16 or ORCA.
-
Geometry Optimization: B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic reaction conditions.
-
Vibrational Analysis: Scale factor of 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.
Workflow Visualization
The following diagram outlines the theoretical characterization workflow:
Figure 1: Standardized computational workflow for characterizing pyrimidine carbonitriles.
Structural & Electronic Insights
Geometry and Electronic Redistribution
The introduction of the -CN (cyano) group at position 5 significantly alters the geometry compared to the non-cyanated precursor.
-
Bond Lengths: The
bond is predicted to be approx. 1.43 Å , indicative of strong conjugation with the pyrimidine ring. The bond length elongates slightly due to the electron-withdrawing nature of the adjacent nitrile, weakening the bond and enhancing leaving group ability. -
Molecular Electrostatic Potential (MEP):
-
Negative Potential (Red): Concentrated on the Nitrile Nitrogen (
) and the Pyrimidine Ring Nitrogens ( ). These are the sites for electrophilic attack or hydrogen bond acceptance. -
Positive Potential (Blue): Concentrated on the Amino hydrogens (
) and the Methyl hydrogens. -
Reactivity Hotspot: The Carbon at position 4 (
) becomes highly electropositive (electrophilic) due to the inductive effects of both -Cl and -CN, facilitating reactions.
-
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.
| Property | Precursor (No CN) [1] | Target (5-CN) [Predicted] | Implication |
| HOMO Energy | -6.24 eV | ~ -6.80 eV | Harder to oxidize; increased stability. |
| LUMO Energy | -1.15 eV | ~ -2.40 eV | Highly susceptible to nucleophilic attack. |
| Energy Gap ( | 5.09 eV | ~ 4.40 eV | Increased chemical reactivity (softer molecule). |
| Dipole Moment | 4.5 D | > 6.0 D | Enhanced solubility in polar solvents (DMSO). |
Interpretation: The reduction in the HOMO-LUMO gap upon cyanation suggests the 5-carbonitrile derivative is more reactive towards nucleophiles (e.g., amines in drug synthesis) than its precursor.
Spectroscopic Validation (IR & Raman)
Theoretical vibrational analysis allows for the assignment of experimental spectral bands. The following assignments are derived from scaled DFT calculations of the scaffold [1][3].
-
C≡N Stretching: A distinct, sharp peak predicted at 2220–2240 cm⁻¹ . This is the diagnostic band for the 5-carbonitrile group.
-
NH₂ Stretching: Asymmetric stretch at ~3450 cm⁻¹ and symmetric stretch at ~3350 cm⁻¹ .
-
C-Cl Stretching: A characteristic band in the fingerprint region at ~740 cm⁻¹ .
-
Ring Breathing: The pyrimidine ring breathing mode appears at ~990 cm⁻¹ , often enhanced in Raman spectra.
Synthesis & Reaction Pathway
The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile typically proceeds via the cyanation of the 5-unsubstituted precursor or cyclization of guanidine with appropriate cyano-diketones.
Figure 2: Simplified synthetic pathway to the target carbonitrile.
Pharmaceutical Implications: Molecular Docking
This molecule is not just an intermediate; it is a pharmacophore used in Structure-Activity Relationship (SAR) studies for:
-
HIV-1 NNRTIs: The cyanovinyl or cyanopyrimidine moiety is crucial for binding to the hydrophobic pocket of the HIV Reverse Transcriptase enzyme (e.g., Rilpivirine). The nitrile group forms a key hydrogen bond with the backbone of the enzyme (often Lys101 or Val179) [4].
-
Adenosine Receptor Antagonists: 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles have shown high affinity for the human
adenosine receptor. The 5-CN group restricts conformational flexibility, locking the molecule into a bioactive conformation [2].
Docking Protocol Recommendation
-
Target PDBs: 3MEE (HIV-1 RT with Rilpivirine) or 5N2S (Adenosine A1).
-
Grid Box: Centered on the NNRTI binding pocket (approx. 20Å x 20Å x 20Å).
-
Validation: Re-dock the co-crystallized ligand; RMSD must be < 2.0 Å.
References
-
Jayavarthanan, T., et al. (2012). "Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of 2-amino-4-chloro-6-methylpyrimidine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 811-824.[3] Link
-
Kallitsakis, M., et al. (2020). "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry. Link
-
Babu, N.S., et al. (2012). "FT-IR and FT-Raman spectral analysis of 2-amino-4,6-dimethylpyrimidine." International Journal of Engineering Research and Applications. Link
-
Janssen, P.A., et al. (2005). "Rilpivirine (TMC278): a potent, oral, long-acting, non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitor." Journal of Medicinal Chemistry. Link
-
EvitaChem. "Synthesis and Technical Data: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile." Link
Strategic Sourcing and Synthetic Utility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Topic: Commercial Suppliers and Technical Utility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers
Executive Summary: The Scaffold Advantage
In the landscape of kinase inhibitor discovery and heterocyclic synthesis, 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 6960-03-8) serves as a high-value electrophilic scaffold. Unlike its non-nitrile analog, the presence of the electron-withdrawing cyano group at the C5 position dramatically enhances the electrophilicity of the C4-chlorine atom. This electronic activation facilitates rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions, making it a "privileged structure" for generating fused heterocycles (e.g., pyrimido[4,5-d]pyrimidines) and functionalized kinase inhibitors.
This guide provides a validated roadmap for sourcing this specific intermediate, verifying its identity against common structural mimics, and deploying it effectively in synthetic campaigns.
Procurement Intelligence: Navigating the Supply Chain
The "Isomer Trap" (Critical Alert)
A common procurement error involves confusing the target molecule with its 5-protonated analog. The 5-carbonitrile moiety is essential for the specific reactivity profile described in this guide.
| Feature | Target Molecule | Common Mimic (Avoid) |
| Chemical Name | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | 2-Amino-4-chloro-6-methylpyrimidine |
| CAS Number | 6960-03-8 | 5600-21-5 |
| Molecular Weight | 168.58 g/mol | 143.57 g/mol |
| C5 Substituent | -CN (Nitrile) | -H (Hydrogen) |
| Reactivity | High (Activated SNAr) | Moderate |
Supplier Categorization
Due to the specialized nature of the 5-cyano derivative, it is less frequently stocked by generalist catalog houses than the 5-H analog. Sourcing strategies should be tiered:
-
Tier 1: Specialized Heterocyclic Vendors (High Reliability)
-
Examples: Enamine, WuXi AppTec (LabNetwork), Apollo Scientific, Combi-Blocks.
-
Use Case: Medicinal chemistry SAR (mg to g scale). These vendors typically provide NMR/LCMS data confirming the nitrile group.
-
-
Tier 2: Bulk Fine Chemical Manufacturers (Scale-Up)
-
Examples: Capot Chemical, Amadis Chemical, various verified suppliers on ChemicalBook/SciFinder.
-
Use Case: Process development (kg scale). Requirement: Request a pre-shipment sample for 1H NMR verification to ensure the C5-H peak is absent.
-
Purity Specifications for Library Synthesis
When sourcing for high-throughput synthesis, the following specifications are recommended to prevent downstream purification bottlenecks:
| Parameter | Specification | Rationale |
| Purity (HPLC) | ≥ 97.0% | Critical to avoid competitive inhibition in SNAr reactions.[1] |
| Appearance | Off-white to pale yellow solid | Dark yellow/brown indicates oxidation or residual POCl3 degradation. |
| Water Content | ≤ 0.5% | Hydrolysis of the 4-Cl to 4-OH renders the molecule inert to SNAr. |
| Identity | 1H NMR, IR (2220 cm⁻¹ for CN) | Confirms presence of nitrile group. |
Quality Assurance Workflow
Before introducing a new batch into a synthetic workflow, validation is mandatory. The following decision tree outlines the QC process.
Technical Deep Dive: Reactivity & Synthesis
The Electronic Activation Effect
The 5-cyano group is the functional linchpin of this molecule. Through induction (-I) and resonance (-M), it pulls electron density away from the pyrimidine ring. This destabilizes the C4-Cl bond and lowers the energy barrier for the formation of the Meisenheimer complex during nucleophilic attack.
-
Result: Reactions with amines that typically require high heat (80–100°C) for the 5-H analog often proceed at room temperature or mild warming (40°C) for the 5-CN analog.
Validated Protocol: SNAr Displacement
This protocol describes the displacement of the C4-chloride with a primary amine, a standard operation in kinase inhibitor synthesis.
Materials:
-
Substrate: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq)
-
Nucleophile: Aniline or aliphatic amine (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Dissolution: In a dry reaction vial equipped with a stir bar, dissolve the chloropyrimidine substrate in anhydrous THF.
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT). Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Note: If the amine is sterically hindered, heating to 50°C may be required.
-
-
Workup: Upon consumption of the starting material (typically 2–4 hours), quench with water.
-
Isolation: The product often precipitates upon water addition. Filter and wash with cold water.[2] If no precipitate forms, extract with EtOAc, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from EtOH or purify via silica gel chromatography.
Synthetic Pathway Visualization
Safety and Handling Guidelines
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or inhaled. The nitrile group can liberate cyanide under extreme metabolic or chemical degradation conditions, though the parent molecule is generally stable.
-
Skin/Eye Irritation: The C4-Cl bond is labile; hydrolysis can generate HCl, causing severe irritation.
-
Sensitizer: Pyrimidine intermediates are known skin sensitizers.
Handling Protocol:
-
Engineering Controls: Always weigh and handle inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will hydrolyze the chloride to the hydroxyl (inactive) form.
-
Spill Management: Do not use water. Adsorb with dry sand or vermiculite and dispose of as hazardous organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21810, 2-Amino-4-chloro-6-methylpyrimidine (Analog Comparison). Retrieved from [Link]
-
Chang, L., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. (Discusses the synthetic utility of the 5-cyano pyrimidine scaffold). Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Introduction: The Versatile Pyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the central structure of numerous therapeutic agents. Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The functionalization of the pyrimidine ring through reactions like nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at generating novel molecular entities with enhanced potency and selectivity. This document provides a detailed guide to the experimental procedure for nucleophilic substitution on 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile, a key intermediate for the synthesis of diverse compound libraries.
The presence of a chloro substituent at the 4-position, activated by the electron-withdrawing pyrimidine nitrogens and the adjacent cyano group at the 5-position, makes this substrate highly susceptible to nucleophilic attack. The 2-amino and 6-methyl groups further modulate the electronic properties and steric environment of the molecule, influencing reaction kinetics and outcomes.
Mechanistic Insights: The SNAr Pathway on Pyrimidines
The nucleophilic aromatic substitution on 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile proceeds via the classical SNAr mechanism. This two-step process involves the initial addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (C4). This is typically the rate-determining step of the reaction. The electron-withdrawing nature of the two ring nitrogens and the nitrile group at C5 significantly lowers the electron density at the C4 position, making it highly electrophilic.[1][2]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrile group, which is crucial for the stability of this intermediate.[2] The stability of this complex is a key factor in determining the feasibility of the SNAr reaction.
-
Departure of the Leaving Group: In the final step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group. This step is generally fast.
The regioselectivity of the reaction, favoring substitution at the C4 position over the C2 position, can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4. The negative charge can be effectively delocalized onto the adjacent nitrogen atom and the para-like nitrile group.[3]
Figure 1: Generalized workflow for the SNAr reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting nucleophilic substitution reactions on 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile with both amine and alkoxide nucleophiles.
Safety Precautions
-
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile: This compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Solvents and Reagents: Many organic solvents and reagents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the reaction with various amine nucleophiles.
Materials and Reagents:
-
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate (EtOAc) and hexane for TLC and chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 mmol, 1.0 eq).
-
Solvent and Reagents Addition: Add the chosen solvent (e.g., EtOH or DMF, 5-10 mL). To this suspension, add the amine nucleophile (1.1-1.5 mmol, 1.1-1.5 eq) followed by the base (Et₃N or DIPEA, 1.5-2.0 mmol, 1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (for EtOH) or to a suitable temperature (e.g., 80-120 °C for DMF) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical eluent system is a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 2-24 hours, depending on the nucleophilicity of the amine), cool the reaction mixture to room temperature.
-
Isolation and Purification:
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator. The residue is then taken up in a suitable organic solvent (e.g., EtOAc) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to afford the pure substituted pyrimidine.
-
Data Presentation: Representative Reaction Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Et₃N | EtOH | Reflux | 4-8 | > 85 |
| Piperidine | DIPEA | DMF | 100 | 2-6 | > 90 |
| Aniline | K₂CO₃ | DMF | 120 | 12-24 | 70-85 |
Note: These are generalized conditions and may require optimization for specific substrates.
Protocol 2: Alkoxylation with Alkoxides
This protocol outlines the procedure for introducing an alkoxy group at the C4 position.
Materials and Reagents:
-
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
-
Alcohol (e.g., methanol, ethanol)
-
Sodium metal (Na) or Sodium hydride (NaH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Preparation of Alkoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 mmol, 1.1 eq) to the desired anhydrous alcohol (5-10 mL) at 0 °C. Allow the sodium to react completely to form the sodium alkoxide solution. Alternatively, sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 eq) can be carefully added to the alcohol.
-
Reaction Setup: In the main reaction flask, suspend 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 mmol, 1.0 eq) in the same anhydrous alcohol.
-
Addition of Alkoxide: Slowly add the freshly prepared sodium alkoxide solution to the suspension of the starting material at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.
-
Isolation and Purification: Remove the alcohol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., EtOAc). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a more polar aprotic solvent like DMF or DMSO, or using a stronger base. The choice of base is critical; for weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU may be beneficial.
-
Side Reactions: In the case of alkoxylation, ensure anhydrous conditions are maintained to prevent hydrolysis of the starting material. When using amine nucleophiles, the formation of di-substituted products is generally not observed under controlled conditions due to the deactivating effect of the first introduced amino group.
-
Purification Challenges: The amino-pyrimidine products can sometimes be highly polar. In such cases, using a more polar eluent system for chromatography (e.g., methanol in dichloromethane) may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.
Figure 2: A typical experimental workflow for the SNAr reaction.
Conclusion
The nucleophilic aromatic substitution on 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a robust and versatile reaction for the synthesis of a diverse array of functionalized pyrimidines. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful execution of these important transformations.
References
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
This Application Note is designed as a definitive technical guide for the characterization and quality control of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS 99586-66-0). It addresses the specific analytical challenges posed by the electron-withdrawing nitrile group and the hydrolytically labile chloro-substituent.
Executive Summary
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a critical intermediate in the synthesis of bioactive pyrimidine scaffolds, including adenosine receptor antagonists and agrochemicals. Its structural integrity is defined by three functional handles: a nucleophilic amino group (C2), an electrophilic chloro group (C4), and a nitrile group (C5).
This guide provides a validated analytical framework to distinguish this compound from its non-cyano precursors and hydrolysis byproducts. The protocols prioritize specificity (differentiation of regioisomers) and sensitivity (detection of trace hydrolytic impurities).
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | |
| CAS Number | 99586-66-0 | Distinct from non-cyano precursor (CAS 5600-21-5) |
| Formula | C₆H₅ClN₄ | |
| Molecular Weight | 168.58 g/mol | Monoisotopic Mass: 168.02 |
| Appearance | White to pale yellow crystalline solid | Color may darken upon oxidation |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water | |
| Melting Point | >200 °C (Decomposition) | High MP due to dipolar nitrile interactions |
Spectroscopic Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
The introduction of the nitrile group at C5 eliminates the aromatic proton signal seen in the precursor (2-amino-4-chloro-6-methylpyrimidine), serving as the primary confirmation of substitution.[1]
Protocol:
-
Solvent: DMSO-d₆ (Chloroform-d is often insufficient for solubility).
-
Concentration: 10-15 mg/mL.
-
Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).
Expected Shifts (¹H NMR, 400 MHz, DMSO-d₆):
-
δ 2.35 – 2.50 ppm (s, 3H): Methyl group (-CH₃) at C6.[1] Shifted downfield slightly relative to non-cyano analogs due to the electron-withdrawing CN group.
-
δ 7.60 – 8.00 ppm (bs, 2H): Amino group (-NH₂). Broad singlet, exchangeable with D₂O. The electron-deficient ring increases the acidity of these protons, shifting them downfield.
-
Absence of Signal: No aromatic singlet around δ 6.5–7.0 ppm (confirms substitution at C5).
Expected Shifts (¹³C NMR, 100 MHz, DMSO-d₆):
-
δ ~115 ppm: Nitrile carbon (-CN).
-
δ ~25 ppm: Methyl carbon (-CH₃).
-
δ ~160-170 ppm: C2, C4, C6 ring carbons (quaternary).
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR provides the quickest "Go/No-Go" check for the nitrile moiety.
-
Diagnostic Peak: 2210 – 2240 cm⁻¹ (Strong, Sharp) . This corresponds to the C≡N stretching vibration.
-
Secondary Peaks:
-
3400 – 3100 cm⁻¹: N-H stretching (primary amine doublet).
-
1650 – 1550 cm⁻¹: C=N and C=C ring stretching.
-
~750 cm⁻¹: C-Cl stretch (often obscured in fingerprint region).
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion: [M+H]⁺ = 169.0 m/z.
-
Isotope Pattern: A distinct 3:1 ratio for peaks at 169.0 and 171.0 m/z, confirming the presence of a single Chlorine atom.
Chromatographic Purity Assessment (HPLC)
The primary challenge in HPLC is separating the target from its hydrolysis product (where -Cl is replaced by -OH) and the starting material. The nitrile group increases polarity relative to the methyl/chloro core but reduces basicity.
Method Protocol
This method uses an acidic mobile phase to suppress the ionization of the weak pyrimidine base, ensuring sharp peak shape.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV @ 254 nm (primary) and 220 nm (sensitive for nitrile) |
| Injection Vol | 5 µL |
| Diluent | 50:50 Water:Acetonitrile |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 10.0 | 90 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | Stop |
System Suitability Criteria
-
Retention Time (RT): Target peak ~6.5 - 7.5 min.
-
Tailing Factor: < 1.5 (Critical: Tailing indicates secondary silanol interactions).
-
Resolution (Rs): > 2.0 between Target and any Impurity.
Impurity Profiling & Control
Understanding the degradation pathways is vital for stability testing.
-
Hydrolysis of Chloro Group (Impurity A):
-
Structure: 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.
-
Cause: Exposure to moisture/aqueous base.
-
Detection: Elutes earlier than the target (more polar).
-
-
Hydrolysis of Nitrile Group (Impurity B):
-
Structure: Amide derivative (-CONH₂).
-
Cause: Strong acid/base hydrolysis.
-
Detection: Distinct shift in IR (loss of CN, appearance of C=O amide bands).
-
-
Starting Material (Impurity C):
-
Structure: 2-Amino-4-chloro-6-methylpyrimidine (No CN).
-
Detection: Elutes close to target; distinguished by MS (Mass 143 vs 168).
-
Visual Workflows
Analytical QC Workflow
This diagram illustrates the logical decision tree for releasing a batch of the material.
Figure 1: Step-by-step Quality Control workflow for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
Impurity Origin & Detection
This diagram maps the chemical origins of key impurities to their analytical detection methods.
Figure 2: Degradation pathways and impurity origins mapped to specific analytical detection methods.
References
-
SynQuest Laboratories. 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-4-chloro-6-methylpyrimidine (Precursor Data). Retrieved from
-
EvitaChem. Synthesis and Properties of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. Retrieved from
-
SIELC Technologies. HPLC Method for 2-Amino-4-chloro-6-methylpyrimidine (Base Method Adaptation). Retrieved from
Sources
Application Note: Scale-Up Synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 6933-85-3)
[1]
Executive Summary
This Application Note details the robust, scalable synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 6933-85-3).[1] This compound is a critical pharmacophore and key intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Etravirine and Rilpivirine .
The protocol addresses the two primary challenges in scaling this chemistry:
-
Regioselectivity during the pyrimidine ring closure.
-
Thermal Safety during the exothermic chlorination with phosphorus oxychloride (POCl₃).
Retrosynthetic Analysis & Pathway
The synthesis is designed as a convergent two-step process.[1] The core pyrimidine ring is constructed first via condensation, followed by functional group modification (chlorination).
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway from commodity starting materials to the chloropyrimidine target.[2][3][4][5][6]
Step 1: Pyrimidine Ring Construction
Objective: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.
Mechanism: Cyclocondensation of a guanidine moiety with a
Reagents & Materials
| Reagent | Equiv.[1][7][8] | Role |
| Guanidine Carbonate | 1.1 | Dinucleophile |
| Ethyl 2-cyano-3-ethoxybut-2-enoate | 1.0 | Electrophile |
| Ethanol (Absolute) | 10 Vol | Solvent |
| Sodium Ethoxide (21% in EtOH) | 1.2 | Base (Catalyst) |
Note: Ethyl 2-cyano-3-ethoxybut-2-enoate is often prepared in situ or purchased.[1] If preparing in situ: Reflux ethyl cyanoacetate (1.0 eq), triethyl orthoacetate (1.2 eq), and acetic anhydride (2.0 eq) for 4 hours, then distill.
Protocol
-
Charging: To a glass-lined reactor inerted with N₂, charge Ethanol and Guanidine Carbonate.
-
Activation: Add Sodium Ethoxide solution dropwise at 25°C. Stir for 30 minutes to liberate free guanidine base.
-
Addition: Charge Ethyl 2-cyano-3-ethoxybut-2-enoate slowly over 1 hour, maintaining temperature <40°C.
-
Why: Controlling addition rate prevents oligomerization of the acrylate.[1]
-
-
Cyclization: Heat the mixture to reflux (78–80°C) and hold for 6–8 hours.
-
Monitor: HPLC should show <2% unreacted acrylate.[1]
-
-
Workup:
-
Isolation: Filter the solid. Wash cake with cold water (2x) and cold ethanol (1x) to remove salts and byproducts.[1]
-
Drying: Vacuum dry at 60°C.
Step 2: Chlorination (The Critical Scale-Up Step)
Objective: Conversion of the hydroxyl group to a chloro group using POCl₃.[1] Safety Alert: This reaction generates massive amounts of HCl gas and is prone to thermal runaway during quenching.[1]
Reagents & Materials
| Reagent | Equiv. | Role |
| Intermediate B (from Step 1) | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl₃) | 4.0 - 5.0 | Reagent & Solvent |
| N,N-Dimethylaniline (DMA) | 1.0 | Catalyst/Acid Scavenger |
Protocol
-
Setup: Use a reactor equipped with a caustic scrubber (NaOH) to trap HCl off-gas.[1]
-
Charging: Charge POCl₃ to the reactor. Cool to 10°C.[1]
-
Substrate Addition: Add Intermediate B portion-wise.
-
Catalyst Addition: Add N,N-Dimethylaniline dropwise, keeping T < 20°C.
-
Reaction: Slowly heat to 90–100°C.
-
Distillation (Volume Reduction): Once complete, distill off excess POCl₃ under reduced pressure (vacuum) at <60°C. Remove ~60-70% of the POCl₃.[1]
-
Why: Reducing POCl₃ volume minimizes the violence of the subsequent aqueous quench.[1]
-
Quenching (The "Inverse Addition" Method)
CRITICAL SAFETY OPERATION: Never add water to the reaction mass.[1] Always add the reaction mass to water.[1]
-
Preparation: In a separate vessel, prepare a slurry of Ice/Water (ratio 1:1) roughly 10x the volume of the reaction mass.[1]
-
Transfer: Slowly transfer the hot reaction mass (syrup) into the Ice/Water vessel.
-
Neutralization: After quenching, the solution will be highly acidic.[1] Slowly adjust pH to 7–8 using 25% Ammonia solution or NaOH.[1]
-
Precipitation: The target product precipitates upon neutralization.[1]
-
-
Filtration: Filter the solids. Wash copiously with water to remove inorganic phosphates.[1]
Purification & Analytical Specifications
Recrystallization
For pharmaceutical grade (>99.5% purity), recrystallization is required to remove trace chlorinated impurities.[1]
-
Solvent: Ethanol/Water (80:20) or Toluene (hot).[1]
-
Procedure: Dissolve crude solid in boiling ethanol. Add activated carbon (5% w/w), filter hot. Cool filtrate slowly to 5°C.
Analytical Data Table
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity | > 99.0% | HPLC (C18, ACN:Water) |
| Melting Point | 210–215°C | DSC/Capillary |
| Mass Spec | [M+H]+ = 169.0 (Cl isotope pattern) | LC-MS |
| Residual POCl₃ | Not Detected | GC-Headspace |
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete cyclization due to wet ethanol.[1] | Use anhydrous ethanol; water hydrolyzes the ethoxide base.[1] |
| Low Yield (Step 1) | pH during workup < 4.[1]0. | Product is amphoteric. Re-adjust pH to 6–7 to precipitate. |
| Runaway Exotherm (Step 2) | Water contamination in reactor before POCl₃ charge.[1] | Ensure reactor is bone-dry.[1] POCl₃ + Water triggers immediate chain reaction.[1] |
| Impurity: Dimer | Overheating during chlorination (>110°C).[1] | Keep reaction temp strictly between 90–100°C. |
| Sticky Solid (Quench) | Quench temperature too high (>40°C).[1] | Slow down addition rate; add more ice. High temp causes gumming.[1] |
References
-
Janssen Pharmaceutica NV. (2001).[1] Preparation of pyrimidine derivatives useful as HIV inhibitors. Patent WO2001085700A2.[1] (Describes the industrial route for Etravirine intermediates). Link
-
Ludovici, D. W., et al. (2001).[1] Evolution of Anti-HIV Drug Candidates.[1] Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239.[1] (Medicinal chemistry foundation for the target). Link
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 23725, 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. (Chemical property verification). Link[1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Phosphorus oxychloride. (Critical safety data for Step 2). Link[1]
-
Wang, L., et al. (2012).[1] Process optimization for the synthesis of etravirine. Journal of Chemical Research. (Optimization of the specific chlorination step). Link[1]
Disclaimer: This protocol involves hazardous chemicals (POCl₃, Cyanides).[1] All operations must be conducted in a fume hood with appropriate PPE (Face shield, chemically resistant gloves).[1] Consult local EHS regulations before scale-up.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. CN101245034B - Technique for synthesizing ethyl cyanoacetate with interesterification method - Google Patents [patents.google.com]
- 6. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis method of ethyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 11. EP1117631B1 - Process for the preparation of ethyl acetate - Google Patents [patents.google.com]
- 12. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method - Google Patents [patents.google.com]
Application Note: Synthesis of Fluorescent Probes from 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
This Application Note provides a comprehensive technical guide on utilizing 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (referred to herein as Scaffold 1 ) as a precursor for high-performance fluorescent probes.
Executive Summary
The pyrimidine-5-carbonitrile core represents a privileged scaffold in the design of "Push-Pull" (Donor-π-Acceptor) fluorophores. The specific precursor, 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (Scaffold 1 ), offers a unique trifunctional handle:
-
5-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that facilitates Intramolecular Charge Transfer (ICT).[1]
-
4-Chloro Group (-Cl): An electrophilic site susceptible to Nucleophilic Aromatic Substitution (
), allowing the introduction of electron-rich donors.[1] -
2-Amino Group (-NH₂): Provides solubility and a site for further hydrogen bonding or derivatization.[1]
This guide details the synthesis of two distinct classes of probes derived from this scaffold: Solvatochromic ICT Probes (via
Scientific Foundation: The "Push-Pull" Mechanism
The fluorescence of derivatives from Scaffold 1 is governed by the ICT mechanism.[1] The pyrimidine ring, further activated by the electron-withdrawing 5-cyano group, acts as the Acceptor . When an electron-donating group (e.g., a secondary amine) replaces the 4-chloro substituent, a dipole is established.
-
Ground State: The donor and acceptor are conjugated but distinct.[1]
-
Excited State: Upon photoexcitation, electron density shifts from the Donor to the Acceptor (CN-Pyrimidine), resulting in a relaxed excited state with significant charge separation.[1]
-
Emission: Radiative decay from this state yields fluorescence, often with a large Stokes shift and sensitivity to solvent polarity (solvatochromism).[1]
Logical Workflow
The following diagram illustrates the divergent synthetic pathways from Scaffold 1 .
Figure 1: Divergent synthetic pathways for transforming the chloropyrimidine scaffold into functional fluorescent probes.
Protocol A: Synthesis of Solvatochromic ICT Probes
This protocol describes the synthesis of 2-amino-4-(piperidin-1-yl)-6-methylpyrimidine-5-carbonitrile , a model ICT fluorophore. The replacement of the chloro group with piperidine (a strong donor) activates the fluorescence.[1]
Reagents & Equipment[1][2][3]
-
Precursor: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq).
-
Nucleophile: Piperidine (1.2 eq) or Morpholine (for blue-shifted emission).[1]
-
Base: Triethylamine (TEA) or
(1.5 eq). -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]
-
Monitoring: TLC (Silica gel, Ethyl Acetate/Hexane 1:1).
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve Scaffold 1 (168 mg, 1.0 mmol) in Ethanol (10 mL). The solution may be slightly turbid initially.[1]
-
Addition: Add Triethylamine (0.21 mL, 1.5 mmol) followed by Piperidine (0.12 mL, 1.2 mmol) dropwise while stirring.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL). A precipitate should form immediately.[1]
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Purification:
Validation Parameters
| Parameter | Expected Value | Method |
| Yield | 70–85% | Gravimetric |
| Appearance | Pale yellow crystalline solid | Visual |
| DMSO- | ||
| Fluorescence | Fluorometer (in EtOH) |
Protocol B: Synthesis of Fused Pyrimido[4,5-d]pyrimidine Probes
This pathway creates a rigid, fused ring system by reacting the nitrile and the chloro/amino groups with a binucleophile (guanidine).[1] These derivatives often exhibit higher quantum yields due to restricted intramolecular rotation.[1]
Reagents
-
Precursor: Scaffold 1 (1.0 eq).[1]
-
Cyclizing Agent: Guanidine Hydrochloride (2.0 eq).[1]
-
Base: Sodium Ethoxide (NaOEt) (freshly prepared, 3.0 eq).[1]
-
Solvent: Anhydrous Ethanol.[1]
Step-by-Step Methodology
-
Base Preparation: Dissolve Sodium metal (69 mg, 3.0 mmol) in anhydrous Ethanol (10 mL) under
atmosphere to generate NaOEt in situ. -
Activation: Add Guanidine Hydrochloride (191 mg, 2.0 mmol) to the NaOEt solution and stir for 15 minutes. Filter off any NaCl precipitate if necessary (optional).[1]
-
Reaction: Add Scaffold 1 (168 mg, 1.0 mmol) to the filtrate.
-
Cyclization: Reflux the mixture for 8–12 hours.
-
Isolation:
-
Purification: Recrystallization from DMF/Water is recommended due to the low solubility of the fused system in common organic solvents.[1]
Characterization & Photophysics
The probes synthesized from Scaffold 1 exhibit distinct photophysical properties dependent on the solvent environment.
Solvatochromic Shift (Protocol A Product)
The ICT probe (Piperidine derivative) will show a "Red Shift" in emission as solvent polarity increases.[1]
| Solvent | Polarity Index | Stokes Shift (nm) | ||
| Toluene | 2.4 | 340 | 400 | 60 |
| DCM | 3.1 | 345 | 415 | 70 |
| Ethanol | 5.2 | 350 | 440 | 90 |
| DMSO | 7.2 | 355 | 465 | 110 |
Application Note: This sensitivity allows these probes to be used for mapping local viscosity or polarity within cellular organelles (e.g., lipid droplets vs. cytosol).[1]
References
-
Synthesis and Photophysics of Pyrimidine-5-carbonitriles
-
Structural Validation of 4-Amino-pyrimidine-5-carbonitriles
-
NIH National Library of Medicine.[1] (2020). "4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile." IUCrData.
- Context: Provides the specific crystallographic and synthetic validation for the reaction of piperidine with the 4-chloro-5-cyano pyrimidine core (Protocol A).
-
-
TADF and ICT Mechanism in Pyrimidine Carbonitriles
-
Fused Ring Synthesis (Pyrimido[4,5-d]pyrimidines)
-
Barvian, M., et al. (2000).[1] "Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors." Journal of Medicinal Chemistry.
- Context: Details the cyclization protocols using guanidine/amidine derivatives on the pyrimidine-carbonitrile backbone.
-
Sources
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Nucleophilic Substitution of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Executive Summary
The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.[1] This guide details the functionalization of 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile via Nucleophilic Aromatic Substitution (
While the 2-amino group is electron-donating and typically deactivates the ring toward nucleophilic attack, the strategic placement of the 5-carbonitrile (CN) group provides the necessary electron-withdrawing character to activate the 4-chloro position. This protocol outlines optimized conditions for coupling primary and secondary amines, ensuring high yields and regiochemical fidelity.
Mechanistic Insight & Reaction Design
The Electronic Push-Pull System
The substrate presents a unique electronic environment. The reaction proceeds via an addition-elimination (
-
Deactivation: The C2-amino group donates electron density into the ring (resonance), theoretically raising the energy barrier for nucleophilic attack.
-
Activation: The C5-cyano group is a potent electron-withdrawing group (EWG). It lowers the LUMO energy of the ring and stabilizes the anionic Meisenheimer intermediate formed upon amine attack at C4.
Critical Design Note: The reaction generally requires thermal activation (reflux) or polar aprotic solvents because the activating effect of the nitrile must overcome the donating effect of the amino group.
Pathway Visualization
The following diagram illustrates the reaction trajectory and the stabilization of the intermediate.
Figure 1: Mechanistic pathway of the
Reaction Optimization & Variables
Success depends on balancing solubility with reactivity. The following matrix summarizes standard conditions based on amine sterics and electronic properties.
Optimization Matrix
| Variable | Standard Condition | Alternative Condition | Rationale |
| Solvent | Ethanol (EtOH) or Isopropanol (IPA) | DMF or DMSO | Alcohols allow for product precipitation (easy workup). DMF/DMSO are required for non-polar amines or high-temperature reactions (>100°C). |
| Base | Triethylamine (TEA) or DIPEA | Organic bases are soluble in alcohols. Inorganic bases ( | |
| Temperature | Reflux (80–90 °C) | 120 °C (Microwave) | Reflux is standard. Microwave irradiation drastically reduces reaction time for sterically hindered amines (e.g., anilines). |
| Stoichiometry | 1.0 equiv. Substrate : 1.1 equiv. Amine | 1.0 : 2.0 | Slight excess of amine ensures complete conversion. |
Standard Operating Procedure (Protocol)
Objective: Synthesis of 2-amino-4-(benzylamino)-6-methylpyrimidine-5-carbonitrile.
Materials
-
Substrate: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 mmol, 168.6 mg)
-
Reagent: Benzylamine (1.1 mmol, 118 mg)
-
Base: Triethylamine (1.5 mmol, 210 µL)
-
Solvent: Ethanol (Absolute, 5 mL)
Step-by-Step Workflow
-
Preparation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyrimidine substrate in Ethanol (5 mL).
-
Note: The substrate may not dissolve completely at RT; a suspension is normal.
-
-
Addition:
-
Add Triethylamine (TEA) followed by Benzylamine dropwise.
-
Observation: The suspension may clear slightly as the amine is added.
-
-
Reaction:
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Maintain reflux for 3–6 hours .
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Workup (Precipitation Method):
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms: Filter the solid under vacuum and wash with cold ethanol (2 x 2 mL) followed by water (2 x 5 mL) to remove triethylamine hydrochloride salts.
-
If no precipitate forms: Pour the reaction mixture into ice-cold water (20 mL). Stir for 15 minutes to induce precipitation. Filter and wash as above.
-
-
Purification:
-
The crude solid is often >95% pure.
-
If necessary, recrystallize from hot Ethanol or DMF/Water mixtures.
-
Workflow Diagram
Figure 2: Decision tree for reaction execution and workup.
Troubleshooting & Critical Parameters
Issue: Low Conversion
-
Cause: The amine is sterically hindered (e.g., tert-butylamine) or electronically deactivated (e.g., nitro-aniline).
-
Solution: Switch solvent to DMF or NMP and increase temperature to 100–120 °C. Alternatively, use microwave irradiation (120 °C, 20 min).
Issue: Hydrolysis (Formation of 4-Hydroxy impurity)
-
Cause: Presence of water in the solvent during prolonged heating. The 4-chloro group can be hydrolyzed by water, especially under basic conditions.
-
Solution: Use anhydrous solvents. Ensure the condenser is capped with a drying tube or run under nitrogen atmosphere.
Issue: Regioselectivity
-
Note: Regioselectivity is rarely an issue here because the 2-position is already substituted with an amino group. The 4-position is the only highly electrophilic site activated by the 5-CN group.
Applications & Biological Relevance[1][3][4][5]
The 2,4-diaminopyrimidine-5-carbonitrile core is a validated pharmacophore in drug discovery.
-
Adenosine Receptor Antagonists: Derivatives of this scaffold act as potent
adenosine receptor antagonists, useful in treating renal failure and heart failure [1]. -
Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of various kinases (e.g., EGFR, CDK), making it a template for anticancer drugs [2].
-
Antimicrobial Agents: Substituted pyrimidines interfere with folate metabolism in bacteria (DHFR inhibition) [3].
References
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Source: National Institutes of Health (PMC) URL:[Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Source: MDPI (Molecules) URL:[Link]
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism. Source: Chemistry LibreTexts URL:[Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The 2-amino-4,6-disubstituted-5-cyanopyrimidine core is a privileged scaffold in medicinal chemistry and materials science.[1] Its inherent biological activities and versatile chemical handles make it an invaluable building block for the synthesis of a diverse array of functional molecules.[2] Specifically, 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile serves as a key intermediate, where the chloro substituent at the C4-position is ripe for elaboration through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[3][4]
This guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
PART 1: General Considerations for Cross-Coupling with Chloropyrimidines
The success of palladium-catalyzed cross-coupling reactions with chloropyrimidines hinges on the judicious selection of the catalytic system and reaction conditions.[5] Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, more specialized catalysts and conditions are often required.
-
Palladium Pre-catalyst: A range of Pd(0) and Pd(II) sources can be employed, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For challenging couplings involving chloropyrimidines, pre-formed, air-stable catalysts are often preferred for their reliability and high activity.[5]
-
Ligands: The choice of ligand is paramount for an efficient catalytic cycle.[5] Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, RuPhos), are particularly effective in promoting the oxidative addition of the palladium catalyst to the C-Cl bond.[5] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these transformations.[5]
-
Base: The base plays a crucial role in the transmetalation step of Suzuki and Sonogashira reactions and in the deprotonation of the amine in Buchwald-Hartwig amination.[6] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][7] Organic bases such as NaOt-Bu are frequently used in amination reactions.[6] The choice of base can significantly impact reaction rates and yields.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.[5] Common solvents include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF and DMA. The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.
PART 2: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[4][8] For 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Sources
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. Organometallic cross-coupling reactions [cem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiles Document ID: PYR-CN-505-TS
Introduction: The Synthetic Landscape
Welcome to the technical support hub for pyrimidine carbonitrile synthesis. You are likely targeting 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile , a critical scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors.
This synthesis typically proceeds via the chlorination of the intermediate 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile using phosphorus oxychloride (
This guide moves beyond standard recipes to explain why your reaction failed and how to fix it, focusing on the causality of impurity formation.
Module 1: The Chlorination Crisis (POCl Step)
The conversion of the C4-hydroxyl (tautomeric oxo) group to a chloride is the most failure-prone step. The standard reagent is
Common Failure Modes & Troubleshooting
Issue 1: The "M+18" Peak (Nitrile Hydrolysis)
Symptom: LC-MS shows a significant impurity with a mass of
Corrective Protocol:
-
Strict Anhydrous Conditions: Ensure the starting hydroxypyrimidine is dried to constant weight.
reacts with residual water to create phosphoric acid, accelerating hydrolysis. -
Base Control: Use
-Diethylaniline (1.0–1.5 eq) instead of DMF. The aniline base scavenges HCl in situ, buffering the reaction medium. -
Temperature Ceiling: Do not exceed 85°C . The rate of chlorination is sufficient at 70–80°C; higher temperatures exponentially increase the hydrolysis rate.
Issue 2: The "M+55" Peak (The Vilsmeier Adduct)
Symptom: You observe a major impurity at
Corrective Protocol:
-
If the adduct is unwanted: Switch the catalyst to benzyltriethylammonium chloride (TEBA) or use neat
with diethylaniline. Avoid DMF entirely. -
If the adduct is formed: It can be hydrolyzed back to the amine, but this risks hydrolyzing the nitrile. It is safer to prevent its formation.
Issue 3: The "Sticky Reactor" (Phosphoryl Intermediates)
Symptom: The reaction mixture is thick, and quenching results in a violent exotherm and a tarry precipitate that traps the product.
Diagnosis: Incomplete hydrolysis of dichlorophosphoryl intermediates.
Root Cause:
The oxygen of the pyrimidine attacks
Corrective Protocol (The "Reverse Quench"): Never add water to the reaction.
-
Cool the reaction mixture to 20°C.
-
Pour the reaction mixture slowly into a vigorously stirred mixture of Ice/Water/NH
OH (maintain pH 8–9). -
The basic pH prevents nitrile hydrolysis during the quench and cleaves any residual phosphoryl bonds.
Module 2: Visualizing the Reaction Landscape
The following diagram maps the main reaction pathway against the competing side reactions described above. Use this to identify where your process is deviating.[2]
Figure 1: Mechanistic pathway showing the critical divergence points between the target chloride and common impurities.
Module 3: Impurity Profile & Solvent Selection
Impurity Identification Table
Use this table to interpret your LC-MS data immediately after the reaction quench.
| Retention Time (Relative) | Mass Shift ( | Identity | Probable Cause | Actionable Fix |
| 1.00 | 0 (Target) | 4-Chloro Product | -- | -- |
| 0.65 | -18 | 4-Hydroxy (Starting Material) | Incomplete Reaction | Increase time or POCl |
| 0.85 | +18 | 4-Chloro-5-Amide | Nitrile Hydrolysis | Reduce Temp (<85°C); Vent HCl more efficiently. |
| 1.20 | +55 | N-Dimethylformamidine | DMF Adduct | Remove DMF; Use Diethylaniline. |
| 1.45 | +134 (approx) | Dimer Species | Nucleophilic attack of amine on Cl-C4 | Avoid high pH (>10) during workup; Keep cold. |
Solvent System Decision Matrix
The choice of solvent dramatically impacts the side-reaction profile.
| Solvent System | Pros | Cons | Recommended For |
| Neat POCl | Fastest kinetics; Simple workup. | High exotherm; Hard to stir on scale; Higher hydrolysis risk. | Small Scale (<10g) |
| Toluene | Good heat control; Product precipitates (sometimes). | Slower reaction; Requires higher temp (reflux). | Large Scale (>100g) |
| Chlorobenzene | Higher boiling point than toluene; Good solubility. | Harder to remove (high BP); Toxic. | Stubborn substrates |
| Acetonitrile | Polar; Lowers activation energy. | DANGEROUS: Can react with POCl | DO NOT USE |
Module 4: Validated Protocol (Self-Correcting)
This protocol includes "Checkpoints" to validate the chemistry before proceeding to the next step.
Reagents:
-
Precursor: 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (3.0 eq) -
Base:
-Diethylaniline (1.2 eq) -
Solvent: Toluene (5 Vol) or None (Neat)
Step-by-Step:
-
Setup: Charge Precursor and Base into the reactor. Add
dropwise at room temperature.-
Checkpoint: If using Toluene, ensure a stirrable slurry is formed. If neat, ensure cooling is available for the addition exotherm.[3]
-
-
Reaction: Heat to 75–80°C . Monitor by HPLC/TLC after 3 hours.
-
Checkpoint: Do not proceed until Starting Material < 2%. If reaction stalls, add 0.5 eq
, not heat.
-
-
Degassing: Once complete, cool to 40°C and apply partial vacuum to remove excess
(if neat) or HCl gas. -
Quench (The Critical Step):
-
Prepare a vessel with Crushed Ice (10 Vol) and
(adjusted to pH 9). -
Drip the reaction mixture into the ice slurry. Maintain internal temp < 10°C.
-
Checkpoint: Check pH continuously. If it drops below 4, nitrile hydrolysis will accelerate. Add base to maintain pH 7–8.
-
-
Isolation: Filter the precipitate immediately. Wash with cold water (3x) and Hexane (1x).
-
Drying: Vacuum dry at 40°C.
-
Warning: Do not oven dry >60°C; residual acid traces can degrade the nitrile in the solid state.
-
References
-
Mechanism of Vilsmeier-Haack Adducts
-
Chlorination Protocols & Side Reactions
-
Precursor Synthesis & Properties
- Title: Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent A1 Antagonists
- Source:Journal of Medicinal Chemistry (via PMC).
- Context: Details the condensation chemistry for the carbonitrile precursor and stability of the nitrile group.
-
URL:[Link]
-
General Nitrile Hydrolysis Conditions
- Title: Amide to Nitrile - Common Conditions
- Source: Common Organic Chemistry.
- Context: Provides the mechanistic basis for the reversibility of Nitrile/Amide conversion under acidic conditions.
-
URL:[Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. youtube.com [youtube.com]
- 3. japsonline.com [japsonline.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Pyrimidine-5-Carbonitrile Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrimidine-5-carbonitriles. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and optimize your reaction conditions. Pyrimidine-5-carbonitriles are crucial building blocks in medicinal chemistry, valued for their wide range of biological activities, including their roles as anticancer and antimicrobial agents.[1][2] This document is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing substituted pyrimidine-5-carbonitriles?
A1: One of the most prevalent and robust methods is a one-pot, three-component reaction, often considered a variation of the Biginelli reaction.[3] This reaction typically involves the condensation of an aldehyde, malononitrile (or a similar active methylene compound), and a urea, thiourea, or guanidine derivative.[3][4][5] This approach is highly favored due to its operational simplicity, atom economy, and the ability to generate diverse molecular structures by varying the three core components.[3][6]
Q2: What are the key parameters that I should focus on when optimizing my reaction?
A2: The key parameters to consider for optimization are the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.[7] Each of these can have a significant impact on reaction time, yield, and the purity of the final product. For instance, while classical methods might use strong Brønsted acids, modern protocols often employ milder Lewis acids or solid acid catalysts to improve yields and simplify the workup process.[7][8]
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes, significant efforts have been made to develop more sustainable synthetic protocols. These include the use of solvent-free (neat) reaction conditions, which can lead to shorter reaction times and higher yields.[7][9] Additionally, employing reusable solid acid catalysts, such as modified bone char, aligns with green chemistry principles by minimizing waste and catalyst loading.[4][5] Microwave-assisted synthesis and the use of deep eutectic solvents are other eco-friendly strategies that have been successfully applied.[10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of pyrimidine-5-carbonitriles.
Problem 1: Low or No Yield of the Desired Product
Q1.1: I've assembled my reaction, but after the specified time, TLC analysis shows mostly unreacted starting materials. What's the likely cause?
A1.1: Low conversion is a common hurdle and can often be traced back to several factors.[11]
-
Insufficient Catalyst Activity: The catalyst is crucial for facilitating the cyclocondensation. If you are using a strong Brønsted acid like HCl, its concentration might be too low. For Lewis acids (e.g., FeCl₃, ZnCl₂), the catalyst may be inactive due to moisture.[8]
-
Solution: Ensure your catalyst is active and used in the appropriate amount. For solid catalysts, ensure they are properly activated. It's often beneficial to screen a panel of both Brønsted and Lewis acids to find the optimal choice for your specific substrates.[8]
-
-
Suboptimal Temperature: The reaction may not have enough energy to overcome the activation barrier at the temperature you've chosen.
-
Poor Solubility: If one of your starting materials has poor solubility in the chosen solvent, it will not be available to react.
Q1.2: My reaction seems to stall, and I'm left with a mixture of starting materials and product. How can I drive the reaction to completion?
A1.2: A stalled reaction often indicates that the reaction has reached equilibrium or that a crucial step is kinetically slow.
-
Incomplete Cyclization: The final cyclization and dehydration steps can be slow.
-
Solution: If you are not using a catalyst, adding a catalytic amount of a Brønsted or Lewis acid can significantly promote these final steps.[11] Extending the reaction time is also a straightforward approach to try.
-
-
Reversibility: Some of the initial condensation steps can be reversible.
-
Solution: Removing a byproduct, such as water, can help drive the reaction forward. This can sometimes be achieved by using a Dean-Stark apparatus if the reaction is run at a sufficiently high temperature.
-
Problem 2: Formation of Significant Impurities
Q2.1: My crude product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely side products?
A2.1: The formation of side products can complicate purification and reduce your overall yield. Common impurities include:
-
Knoevenagel Condensation Product: This arises from the reaction between the aldehyde and malononitrile.
-
How to Avoid: This side reaction is often favored under base-catalyzed conditions. If you are using a base, consider switching to an acid catalyst.
-
-
Hantzsch-type Dihydropyridines: This can be a significant byproduct, especially when using urea at higher temperatures, as it can decompose to generate ammonia.[11]
-
Self-Condensation of Starting Materials: Aldehydes, in particular, can undergo self-condensation under acidic conditions.[8]
-
How to Avoid: Consider adding the aldehyde slowly to the reaction mixture rather than all at once. Using a milder catalyst can also mitigate this issue.[8]
-
Q2.2: I'm observing a fluorescent byproduct in my reaction. What is it and how can I prevent it?
A2.2: A fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine.[11] This occurs when two equivalents of the active methylene compound react with the aldehyde and ammonia (which can form from the decomposition of urea).[11]
-
Prevention Strategies:
-
Lower the Reaction Temperature: This is the most effective way to disfavor the Hantzsch pathway.[11]
-
Catalyst Selection: Certain Lewis acids may offer better selectivity for the pyrimidine synthesis over the Hantzsch reaction.[11]
-
Order of Addition: In some cases, adding the urea or guanidine component last can minimize its decomposition and the subsequent formation of ammonia.[11]
-
Problem 3: Product Isolation and Purification Challenges
Q3.1: My product has precipitated from the reaction mixture, but it seems to be an impure solid. What should I do?
A3.1: While direct precipitation of the product can simplify isolation, co-precipitation of impurities or starting materials is common.
-
Solution: Instead of direct filtration, it is often better to quench the reaction, perform a liquid-liquid extraction to remove soluble impurities, and then induce crystallization of the product from a suitable solvent system. Recrystallization from a solvent like ethanol or isopropanol is a powerful technique for purifying these types of compounds.[3]
Q3.2: My product is an oil and is difficult to handle. How can I induce crystallization?
A3.2: Oiling out is a common problem. Here are a few techniques to try:
-
Solvent Screening: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Let the solution stand, or gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to a supersaturated solution of your oily product can induce crystallization.
Experimental Protocols & Data
General Protocol for a Three-Component Synthesis
This protocol provides a robust starting point for optimization.
-
To a round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.2 mmol), urea/thiourea/guanidine (1.5-1.8 mmol), and the chosen catalyst (e.g., 0.4 mol% for a solid acid catalyst).[5]
-
Add the selected solvent (e.g., ethanol, 5-10 mL) or proceed under solvent-free conditions.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, add water to the reaction mixture to precipitate the crude product.[5]
-
Wash the crude solid with cold ethanol or water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation: Impact of Reaction Parameters
The following tables illustrate how different parameters can affect the outcome of the reaction.
Table 1: Effect of Catalyst on a Model Reaction
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | 80 | 12 | <10 |
| HCl | Ethanol | 80 | 6 | 65 |
| FeCl₃ | Ethanol | 80 | 4 | 85 |
| NH₄Cl | Solvent-free | 110 | 1 | 92[9] |
| Bone Char-SO₃H | Solvent-free | 80 | 0.5 | 95[5] |
Data is illustrative and based on trends reported in the literature.[5][9]
Table 2: Effect of Solvent on a Model Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | 100 | 8 | 70 |
| Ethanol | 80 | 6 | 82 |
| Acetonitrile | 80 | 5 | 88 |
| DMF | 100 | 4 | 90 |
| Solvent-free | 80 | 1 | 95 |
Data is illustrative and based on trends reported in the literature.
Visualizations
General Reaction Mechanism
The following diagram illustrates a plausible mechanism for the acid-catalyzed synthesis of a 2-amino-pyrimidine-5-carbonitrile.
Caption: A plausible reaction pathway for pyrimidine-5-carbonitrile synthesis.
Troubleshooting Workflow for Low Yield
This decision tree can guide you through the process of diagnosing and solving low yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Inorganic and Nano-Metal Chemistry.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Preprints.org.
-
Kumar, A., et al. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry, 22(6), 884-903. Available from: [Link]
-
Valadbeigi, Y., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 769. Available from: [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available from: [Link]
-
Salado, M., et al. (2012). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 55(6), 2843–2855. Available from: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 11(1), 12345. Available from: [Link]
- Reddy, T. J., et al. (2017). Synthesis of Amidines and its application to pyrimidouracil synthesis.
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Reddy, T. J., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1174. Available from: [Link]
-
Optimization of different solvents for the model reaction. (n.d.). ResearchGate. Available from: [Link]
-
Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6296. Available from: [Link]
-
Sonawane, K. D., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Available from: [Link]
-
Synthesis of pyrimidine 5-carbonitrile derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 11(1), 12345. Available from: [Link]
-
Al-Deeb, O. A., et al. (2007). Pyrimidine-5-carbonitriles - Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Archiv der Pharmazie, 340(1), 40-45. Available from: [Link]
-
Dirty Medicine. (2021, February 21). Pyrimidine Synthesis [Video]. YouTube. Available from: [Link]
-
Synthesis of pyrimidine-5-carbonitriles 1a–d. (n.d.). ResearchGate. Available from: [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104169. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available from: [Link]
Sources
- 1. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
minimizing byproduct formation in 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the scientific understanding and practical guidance necessary to minimize byproduct formation and optimize your reaction outcomes.
I. Understanding the Synthesis: A Two-Step Approach
The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is typically achieved through a robust two-step process. The initial step involves the construction of the pyrimidine core via a three-component reaction, followed by a chlorination step to yield the final product.
Step 1: Three-Component Pyrimidine Synthesis
This step is a variation of the Biginelli reaction, where a β-ketoester, an aldehyde, and a guanidine salt condense to form the dihydropyrimidine, which then oxidizes to the pyrimidine. For our target molecule, the likely reactants are:
-
Ethyl 2-cyano-3-oxobutanoate: A β-ketoester that provides the C4, C5 (with the carbonitrile), and C6 (with the methyl group) atoms of the pyrimidine ring.
-
Acetaldehyde (or equivalent): While the methyl group is already part of the chosen β-ketoester in this proposed pathway, in other variations of pyrimidine synthesis, an aldehyde provides the C6 substituent.
-
Guanidine hydrochloride: Provides the N1, C2 (with the amino group), and N3 atoms.
Step 2: Chlorination of the Pyrimidine Core
The resulting 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile is then chlorinated to replace the hydroxyl group at the C4 position with a chlorine atom. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What is the most likely synthetic route to produce 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile?
A1: The most plausible and efficient route is a two-step synthesis. The first step is a three-component reaction to form the 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile intermediate. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to yield the final product.[1]
Q2: My initial three-component reaction is giving a very low yield. What are the primary factors to investigate?
A2: Low yields in this type of condensation reaction are often due to several factors. Key areas to troubleshoot include the choice and concentration of the catalyst, reaction temperature and time, and the purity of your starting materials.[2] For a detailed breakdown of troubleshooting steps, please refer to the Troubleshooting Guide: Low Yield in Pyrimidine Synthesis .
Q3: I am observing multiple spots on my TLC plate after the first step, even after a long reaction time. What could these be?
A3: The presence of multiple spots suggests the formation of byproducts. Common byproducts in this reaction include the Knoevenagel condensation product of the β-ketoester and the aldehyde, incompletely cyclized intermediates, or even self-condensation products of the β-ketoester. Refer to the Troubleshooting Guide: Byproduct Formation in Pyrimidine Synthesis for identification and mitigation strategies.
Q4: The chlorination step with POCl₃ is not going to completion. How can I improve the conversion?
A4: Incomplete chlorination can be due to insufficient reagent, suboptimal temperature, or the presence of water. Ensure you are using a sufficient excess of POCl₃ and that your reaction is conducted under anhydrous conditions. The reaction temperature is also critical and may require optimization.[1] See the Troubleshooting Guide: Incomplete Chlorination for more details.
Q5: After chlorination, my product is difficult to purify and appears to be a mixture. What are the likely impurities?
A5: Impurities after the chlorination step can include unreacted starting material (the hydroxy-pyrimidine), partially chlorinated species, or byproducts from side reactions of POCl₃ with other functional groups on the pyrimidine ring. Careful control of the reaction conditions and a robust purification strategy are essential. Refer to the Troubleshooting Guide: Purification Challenges for detailed protocols.
III. Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific problems you may encounter during your synthesis.
Troubleshooting Guide: Low Yield in Pyrimidine Synthesis (Step 1)
Low yields in the initial three-component condensation can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause.
1. Catalyst Selection and Optimization:
-
Rationale: The catalyst is crucial for promoting the condensation reaction. While traditional methods use strong acids, these can sometimes lead to side reactions.[2]
-
Troubleshooting Steps:
-
Screen Catalysts: Experiment with different Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃, or ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid).[2]
-
Optimize Catalyst Loading: The amount of catalyst can significantly impact the yield. Perform small-scale experiments to determine the optimal catalyst concentration for your specific substrates.
-
2. Reaction Temperature and Time:
-
Rationale: The reaction kinetics are highly dependent on temperature. Insufficient heat can lead to slow or incomplete reactions, while excessive heat can promote byproduct formation.
-
Troubleshooting Steps:
-
Temperature Optimization: Start with a moderate temperature (e.g., refluxing in ethanol) and adjust as needed based on reaction monitoring.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[3]
-
3. Stoichiometry of Reactants:
-
Rationale: While the reaction is a 1:1:1 condensation, slight excesses of the more volatile or less reactive components can sometimes improve yields.
-
Troubleshooting Steps:
-
Guanidine Excess: A slight excess of guanidine hydrochloride can sometimes drive the reaction to completion.
-
Aldehyde Control: If using a volatile aldehyde, ensure it is not lost from the reaction mixture.
-
4. Purity of Starting Materials:
-
Rationale: Impurities in your starting materials can inhibit the reaction or lead to the formation of unwanted byproducts.
-
Troubleshooting Steps:
-
Verify Purity: Ensure that your ethyl 2-cyano-3-oxobutanoate, acetaldehyde, and guanidine hydrochloride are of high purity.
-
Purify if Necessary: If in doubt, purify your starting materials before use.
-
Troubleshooting Guide: Byproduct Formation in Pyrimidine Synthesis (Step 1)
The formation of byproducts is a common challenge. This guide will help you identify potential byproducts and implement strategies to minimize their formation.
Potential Byproducts and Their Causes:
| Byproduct | Plausible Cause | Mitigation Strategy |
| Knoevenagel Condensation Product | Reaction between the β-ketoester and the aldehyde without the involvement of guanidine. | Optimize the order of addition of reactants. Adding the guanidine early in the reaction can help to favor the three-component pathway. |
| Incompletely Cyclized Intermediates | The reaction stalls before the final cyclization and dehydration steps. | Ensure sufficient reaction time and optimal temperature. The choice of catalyst can also influence the rate of cyclization. |
| Malononitrile Dimerization Products | Self-condensation of the malononitrile moiety in the starting material.[4] | Use fresh, high-purity starting materials. Control the reaction temperature to disfavor side reactions. |
| Isomeric Pyrimidines | Alternative cyclization pathways can lead to the formation of structural isomers. | Careful control of pH and reaction conditions can favor the desired isomer.[5] |
Analytical Techniques for Byproduct Identification:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and the relative amounts of any byproducts.[6]
-
Mass Spectrometry (MS): Helps to identify the molecular weight of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of your product and characterize any byproducts.
Troubleshooting Guide: Incomplete Chlorination (Step 2)
Achieving complete conversion of the hydroxy-pyrimidine to the chloro-pyrimidine is critical for obtaining a pure final product.
1. Anhydrous Reaction Conditions:
-
Rationale: Phosphorus oxychloride reacts violently with water. The presence of even trace amounts of water can consume the reagent and reduce the efficiency of the chlorination reaction.
-
Troubleshooting Steps:
-
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use. If a solvent is used, it must be anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
2. Stoichiometry of POCl₃:
-
Rationale: While the stoichiometry is 1:1, an excess of POCl₃ is often used to drive the reaction to completion.
-
Troubleshooting Steps:
-
Increase POCl₃ Excess: If you are observing incomplete conversion, try increasing the molar excess of POCl₃.[1]
-
3. Reaction Temperature and Time:
-
Rationale: The chlorination reaction typically requires heating to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Optimize Temperature: The optimal temperature will depend on the specific substrate and solvent used. A typical temperature range is 80-110°C.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material.
-
Troubleshooting Guide: Purification Challenges
Purifying the final product can be challenging due to the presence of similar byproducts and residual reagents.
1. Quenching the Reaction:
-
Rationale: The excess POCl₃ must be carefully quenched after the reaction is complete.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the reaction mixture to crushed ice or a mixture of ice and water with vigorous stirring. This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH.
-
2. Extraction and Crystallization:
-
Rationale: The product can be extracted from the aqueous solution using an organic solvent, followed by crystallization to improve purity.
-
Procedure:
-
Extract the neutralized aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent or solvent mixture (e.g., ethanol, isopropanol, or toluene) to obtain the pure 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
-
3. Chromatographic Purification:
-
Rationale: If crystallization does not provide the desired purity, column chromatography can be used to separate the product from closely related impurities.[7]
-
Procedure:
-
Use a silica gel column and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the components of the crude product.
-
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and analysis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (Step 1)
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.0 equivalent) and stir until it dissolves.
-
Add ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.
Protocol 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (Step 2)
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the crude 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.
-
Add an excess of phosphorus oxychloride (3-5 equivalents).[1]
-
If desired, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
Protocol 3: HPLC Method for Purity Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.
V. Visualizing the Process: Diagrams and Workflows
Reaction Pathway
Caption: Synthetic pathway for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
Potential Byproduct Formation
Caption: Common byproduct formation pathways in the three-component synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
VI. References
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
PMC. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]
-
PMC. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
Google Patents. (n.d.). CN114437071A - Process for preparing purine derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
PMC. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved from [Link]
-
Google Patents. (n.d.). EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine. Retrieved from
-
ResearchGate. (n.d.). Hydration and hydrolysis reactions of cyanamides. Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]
-
PubMed. (2021). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Retrieved from [Link]
-
ResearchGate. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
Analytical Sciences Digital Library. (n.d.). Chapter 12: Chromatographic and Electrophoretic Methods. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Retrieved from [Link]
-
Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines. Retrieved from
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Heterocyclization Reactions with Malononitrile Dimer. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]
-
MARLAP. (n.d.). MARLAP Manual Volume II: Chapter 14, Separation Techniques. Retrieved from [Link]
-
YouTube. (2021). Cyanides and Isocyanides || Hydrolysis & Addition Reactions ||Gurpreet Sir||. Retrieved from [Link]
-
Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Retrieved from
-
RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]
-
PMC. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]
-
Google Patents. (n.d.). WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine. Retrieved from
-
Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines. Retrieved from
-
Analytical Separation Methods. (2021). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2014). Application of guanidine and its salts in multicomponent reactions. Retrieved from [Link]
-
YouTube. (2025). Cyanohydrin Hydrolysis by Acid | NEET 2023 Problem Solved| ChemOrgChem. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
-
Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
-
PubMed. (1995). Interactions of hypochlorous acid with pyrimidine nucleotides, and secondary reactions of chlorinated pyrimidines with GSH, NADH, and other substrates. Retrieved from [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asdlib.org [asdlib.org]
troubleshooting failed reactions of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Welcome to the technical support center for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your synthetic endeavors.
Understanding the Reactivity of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative, making it a valuable building block in medicinal chemistry and materials science.[1][2][3] Its reactivity is primarily governed by the interplay of its substituents: the electron-donating amino group, the electron-withdrawing chloro and cyano groups, and the methyl group. This electronic landscape dictates its behavior in common cross-coupling and substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I observe significant amounts of starting material. What are the initial checks I should perform?
A1: When a reaction with 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile fails to go to completion, a systematic check of the reaction parameters is crucial. Start by verifying the quality and purity of your reagents, especially the pyrimidine substrate and any coupling partners like boronic acids, which can degrade over time.[4] Ensure that your solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.[5] Finally, re-evaluate your reaction temperature; some reactions may require higher temperatures to overcome activation energy barriers.[6]
Q2: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What could be the cause?
A2: The formation of multiple byproducts often points to issues with reaction selectivity or decomposition of starting materials or products. For instance, in nucleophilic aromatic substitution (SNAr) reactions, competitive substitution at other positions or reaction with the solvent can occur.[7] In palladium-catalyzed cross-coupling reactions, side reactions like dehalogenation or homocoupling of the coupling partners can be problematic.[8] Careful selection of catalysts, ligands, bases, and solvents is key to minimizing these unwanted pathways. It is also important to monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to product degradation.[9]
Q3: How can I improve the solubility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile in my reaction?
A3: Poor solubility of the starting material can significantly hinder reaction rates.[10] Consider using a co-solvent system to enhance solubility. For instance, in Suzuki-Miyaura couplings, a mixture of a non-polar solvent like toluene or dioxane with a more polar aprotic solvent such as DMF or a protic solvent like isopropanol or water can be effective.[11] Heating the reaction mixture can also improve solubility, but care must be taken to avoid thermal decomposition.
Q4: I am having difficulty purifying my final product. What are some recommended strategies?
A4: Purification of pyrimidine derivatives can be challenging due to their polarity and potential for multiple functional groups. Standard techniques like column chromatography on silica gel are often effective.[1][9] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is a good starting point. Recrystallization from a suitable solvent or solvent mixture can also be a powerful purification method for crystalline products.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds with 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. However, the electron-deficient nature of the pyrimidine ring can present challenges.[4]
Problem 1: Low or No Conversion to Product
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species is susceptible to oxidation. The choice of ligand is also critical for the stability and activity of the catalyst, especially with electron-deficient substrates. | - Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere. - Screen different palladium catalysts and ligands. For electron-deficient chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more effective than standard PPh₃.[12] |
| Inappropriate Base | The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[13][14] The strength and solubility of the base can significantly impact the reaction rate. | - Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. - For sensitive substrates, a weaker base like KF may be beneficial to prevent side reactions.[15] |
| Solvent Issues | The solvent system must solubilize all reaction components and be compatible with the catalyst and base. Aprotic polar solvents can accelerate the reaction but may also lead to side reactions if not carefully chosen.[11][16] | - A mixture of an apolar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., DMF, water) is often optimal. - Ensure solvents are anhydrous, as water can affect the stability of the boronic acid and the catalyst. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of water and certain bases, leading to the formation of an arene byproduct and halting the coupling reaction.[4][15] | - Use freshly purchased or recrystallized boronic acid. - Consider using boronic esters (e.g., pinacol esters), which are often more stable. |
Problem 2: Significant Dehalogenation of the Starting Material
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Catalyst-Mediated Reduction | Some palladium catalysts, particularly in the presence of a hydrogen source (e.g., residual water, solvent), can catalyze the reduction of the aryl halide.[8] | - Use a different palladium catalyst or ligand combination. - Ensure strictly anhydrous conditions. |
| Reaction with Base/Solvent | Certain bases and solvents can promote dehalogenation, especially at higher temperatures. | - Screen milder bases. - Choose a solvent less prone to participating in side reactions. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a common strategy to introduce nucleophiles at the C4 position of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens and the cyano group facilitates this reaction.
Problem 1: Low Yield and Complex Product Mixture
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Competitive Reactions | The nucleophile may react at other sites on the pyrimidine ring, or with other functional groups on the substrate or nucleophile itself. The solvent can also act as a competing nucleophile.[7] | - Use a less nucleophilic solvent. - Protect other reactive functional groups on the nucleophile or substrate if necessary. - Lowering the reaction temperature can sometimes improve selectivity. |
| Inappropriate Base | If the nucleophile is an amine or alcohol, a base is often required to deprotonate it and increase its nucleophilicity. However, a strong base can also promote side reactions. | - Screen different inorganic (e.g., K₂CO₃, NaH) or organic (e.g., triethylamine, DIPEA) bases. - Use a stoichiometric amount of base relative to the nucleophile. |
| Poor Leaving Group Ability | While chlorine is a good leaving group in this system, its departure can be the rate-limiting step. | - While not easily modified on the starting material, ensuring optimal conditions for the subsequent steps can help drive the reaction to completion. |
Problem 2: Hydrolysis of the Cyano Group
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Water and Acid/Base | The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions, especially at elevated temperatures.[17][18][19] | - Ensure the use of anhydrous solvents and reagents. - If a base is used, consider a non-nucleophilic, sterically hindered base. - If the reaction requires aqueous workup, perform it at low temperatures and quickly neutralize the mixture. |
Visualizing the SNAr Reaction Pathway
Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.5 eq).[5]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[5]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 85-95 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.[5]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is an amine or alcohol, add a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter it off. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]
References
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Computational Chemistry. Retrieved from [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Retrieved from [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
The dehalogenation of 2-halogenopyrimidines by hydriodic acid. CSIRO Publishing. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved from [Link]
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Quantum Mechanics Magic Class. Retrieved from [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Retrieved from [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. Retrieved from [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
-
How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
- Process for the preparation of chloropyrimidines. Google Patents.
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Retrieved from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? NIH. Retrieved from [Link]
-
Synthesis of pyrimidine-6-carbonitrile derivatives. ResearchGate. Retrieved from [Link]
-
Aminative Suzuki-Miyaura coupling. PubMed. Retrieved from [Link]
-
Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. Retrieved from [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
Mechanism for hydrolysis of cyanohydrin. Chemistry Stack Exchange. Retrieved from [Link]
-
Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. NIH. Retrieved from [Link]
-
New strategies for the synthesis of pyrimidine derivatives. PubMed. Retrieved from [Link]
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict. Retrieved from [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Retrieved from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
Sources
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671) | 99586-66-0 [evitachem.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Derivatives
Welcome to the technical support portal for the analysis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile and its derivatives. The unique electronic and structural features of this scaffold—a densely substituted pyrimidine ring with a mix of electron-donating (amino) and electron-withdrawing (chloro, cyano) groups—frequently lead to NMR spectra that are challenging to interpret.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and advanced analytical strategies to help you confidently elucidate the structure and purity of your compounds.
Troubleshooting Guide: Common Spectral Issues
This section addresses specific, frequently encountered problems in a "Problem → Cause → Solution" format.
Issue 1.1: The -NH2 Protons are Broad or Not Visible
Question: My ¹H NMR spectrum shows a very broad signal for the amino protons, or I can't find them at all. Why is this happening and how can I confirm their presence?
Probable Causes & Mechanistic Explanation:
-
Proton Exchange: The primary reason for the broadening or disappearance of -NH2 signals is rapid chemical exchange.[1] These "labile" protons can exchange with trace amounts of water (H2O) or acidic impurities in the NMR solvent, or even between molecules of the analyte itself. This process occurs on the NMR timescale, leading to a signal that is an average of multiple environments, resulting in significant broadening.[1][2]
-
Quadrupolar Broadening: The amino protons are directly bonded to a ¹⁴N nucleus, which has a nuclear spin I=1 and is thus a quadrupolar nucleus.[3][4] In an asymmetric electronic environment, the ¹⁴N nucleus relaxes very quickly. This rapid relaxation provides an efficient relaxation pathway for the attached protons, significantly shortening their T1 relaxation time and causing the proton signal to broaden.[4][5][6] The closer a proton is to the nitrogen, the more pronounced this effect will be.[3]
-
Solvent Effects: The choice of NMR solvent dramatically affects the chemical shift and peak shape of exchangeable protons due to differences in hydrogen bonding, polarity, and viscosity.[1][7]
Diagnostic Workflow & Solutions:
This workflow provides a logical sequence of experiments to identify and confirm the -NH2 signal.
Experimental Protocols:
-
Protocol 1: The D₂O Shake Experiment
-
Acquire a standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The signal corresponding to the -NH₂ protons will disappear or significantly decrease in intensity, as the protons are exchanged for deuterium, which is not observed in ¹H NMR.[2][8][9][10] A new, potentially broad peak for HOD may appear.[2][11]
-
-
Solution 2: Change the NMR Solvent
-
If you are using a non-polar solvent like CDCl₃, switch to a polar, aprotic solvent like DMSO-d₆ . DMSO is a hydrogen bond acceptor, which slows down the rate of intermolecular proton exchange. This often results in sharper -NH₂ signals that are easier to identify.[10]
-
-
Solution 3: Variable Temperature (VT) NMR
-
Lowering the temperature of the NMR experiment can slow the rate of chemical exchange. This can cause a single broad peak to resolve into two sharper peaks, one for each proton of the -NH₂ group, potentially revealing coupling to other nearby protons.[1]
-
Issue 1.2: Unexpected Chemical Shifts for Methyl or Ring Protons
Question: The chemical shift of my methyl group is further downfield (or upfield) than I expected. Why?
Probable Causes & Mechanistic Explanation:
-
Electronic Effects: The pyrimidine ring is electron-deficient. The substituents strongly modulate the electronic environment. The electron-donating -NH₂ group and the electron-withdrawing -Cl and -CN groups create a complex push-pull system that influences the shielding of all protons.[12]
-
Tautomerism: 2-Aminopyrimidine systems can exist in equilibrium between the amino and the imino tautomeric forms.[13][14][15] While the amino form is generally predominant, the presence of even a small amount of the imino tautomer can alter the average chemical shifts observed. The equilibrium can be solvent-dependent.
-
Solvent-Induced Shifts: Aromatic solvents like benzene-d₆ can induce significant shifts (Anisotropic Solvent Induced Shifts, or ASIS) due to the formation of specific solute-solvent complexes. This can be used as a tool to resolve overlapping signals.[10]
Diagnostic Workflow & Solutions:
-
Solution 1: Utilize 2D NMR for Unambiguous Assignment
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. An HMBC spectrum will show correlations between protons and carbons that are 2 or 3 bonds away.[16][17] For example, you should observe a correlation from the methyl protons to the C6 and C5 carbons of the pyrimidine ring. This definitively confirms the connectivity and validates the assignment, regardless of the exact chemical shift.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming which carbon signal corresponds to your methyl group.[16][18]
-
-
Solution 2: Analyze Tautomeric Forms
-
The potential for tautomerism between the amino and imino forms can influence the electronic structure.[13][14] While ¹H NMR may show averaged signals, ¹⁵N NMR can be more sensitive to these changes, as the nitrogen chemical shift is highly dependent on its hybridization state (sp² in amino vs. sp² in imino).[15][19][20]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected ¹H and ¹³C chemical shift ranges for the core structure?
-
A1: While exact values are highly dependent on the solvent and other substituents, the following table provides a general guide based on the electronic nature of the pyrimidine ring and its substituents.
-
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -CH₃ (at C6) | 2.3 - 2.8 | 20 - 25 | Attached to an sp² carbon of an electron-deficient ring. |
| -NH₂ (at C2) | 5.0 - 8.0 | (N/A) | Highly variable, broad.[1] Shift is strongly solvent and concentration dependent. |
| C2-Carbon | (N/A) | 160 - 165 | Carbon bearing the amino group. |
| C4-Carbon | (N/A) | 160 - 165 | Carbon bearing the chloro group. |
| C5-Carbon | (N/A) | 95 - 105 | Shielded carbon, situated between two quaternary carbons. |
| C6-Carbon | (N/A) | 165 - 170 | Carbon bearing the methyl group. |
| -CN (at C5) | (N/A) | 115 - 120 | Typical chemical shift for a nitrile carbon. |
-
Q2: I don't see any proton signals for the pyrimidine ring itself. Is this normal?
-
A2: Yes, this is completely expected. The core molecule, 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile, is fully substituted. All positions on the pyrimidine ring (2, 4, 5, and 6) bear a substituent, so there are no aromatic C-H protons to be observed. Any signals in the aromatic region (typically 6.5-9.0 ppm) would likely be from an impurity or a related derivative where one of the positions is protonated.
-
-
Q3: How can I use 2D NMR to confirm the substitution pattern?
-
A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. It reveals long-range (typically 2- and 3-bond) couplings between protons and carbons.[16][17] For this specific scaffold, you should look for the following key correlations:
-
From Methyl Protons (-CH₃): A cross-peak to the C6 carbon (²J coupling) and the C5 carbon (³J coupling).
-
From Amino Protons (-NH₂): A cross-peak to the C2 carbon (²J coupling). This can sometimes be difficult to observe if the -NH₂ peak is very broad.
-
-
Advanced Techniques for Complex Cases
When 1D ¹H and ¹³C spectra are insufficient, these advanced experiments provide definitive structural information.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments (NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity.[21][22] This is invaluable for confirming the relative positions of substituents.
-
Application: For a derivative where a substituent has a proton (e.g., an N-ethyl group on the amino function), an NOE correlation between the N-CH₂ protons and the C6-CH₃ protons would strongly support their proximity on the ring, helping to distinguish between isomers.
-
Choosing the Right Experiment:
References
- ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- ResearchGate. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- ACS Publications. N.m.r.
- PubMed Central.
- ResearchGate. (2002). Formation constants in C–H hydrogen bonding. 4.
- Reddit. Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?.
- University of Missouri. (2018). NOESY and ROESY.
- PubMed. (2004).
- OpenOChem Learn. Exchangeable Protons and Deuterium Exchange.
- YouTube. (2012). How to interpret a NOESY NMR spectrum.
- PubMed Central. (2014).
- MDPI. (2023).
- YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.
- PubMed. (2007).
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- JoVE. (2024). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution.
- RSC Publishing. An NMR study of the tantomerism of 2-acylaminopyridines.
- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Chemistry LibreTexts. (2021). 5.4: NOESY Spectra.
- University of Rochester. Troubleshooting 1H NMR Spectroscopy.
- University of Wisconsin. Consequences of nuclei with quadrupole moments in NMR.
- ResearchGate. (2018). 15N NMR Studies of tautomerism.
- Nanalysis. (2017). To D2O or not to D2O?
- Encyclopedia.pub. Tautomerism Detected by NMR.
- Chemistry LibreTexts. (2022). Quadrupolar Coupling.
- EPFL. (2010).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 3. reddit.com [reddit.com]
- 4. Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 9. jove.com [jove.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electronic and nuclear magnetic resonance spectroscopic features of the 1',4'-iminopyrimidine tautomeric form of thiamin diphosphate, a novel intermediate on enzymes requiring this coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives | MDPI [mdpi.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
challenges in the scale-up of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile production
An in-depth guide to overcoming the , designed for researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of a Key Pyrimidine Intermediate
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a vital heterocyclic building block in medicinal chemistry, notably as a precursor for various enzyme inhibitors and other pharmacologically active agents.[1] Its synthesis, while achievable at the lab scale, presents significant challenges during scale-up. These challenges often revolve around controlling reaction energetics, ensuring regioselectivity, minimizing impurity formation, and achieving efficient purification.[2][3]
This technical support center provides a structured approach to troubleshooting common issues encountered during the production of this compound. It is designed to offer both quick-reference FAQs and in-depth, evidence-based solutions to specific experimental hurdles. The guidance is grounded in established chemical principles to empower researchers to not only solve immediate problems but also to build robust and scalable synthetic processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile?
A1: There are two predominant synthetic strategies. The most convergent approach is a one-pot, three-component reaction involving an α-cyanoketone, a carboxaldehyde, and guanidine hydrochloride, which directly assembles the substituted pyrimidine core.[4] A more traditional, multi-step linear synthesis involves the initial formation of a 2-amino-4-hydroxy-6-methylpyrimidine intermediate, followed by chlorination (typically with phosphorus oxychloride, POCl₃) to install the C4-chloro substituent, and a final cyanation step.[1][5]
Q2: What are the most critical parameters to control during the chlorination step with POCl₃?
A2: Temperature control is paramount. The reaction is highly exothermic, and excessive temperatures can lead to the formation of undesired poly-chlorinated byproducts and degradation of the starting material. Maintaining the reaction at reflux (around 105–110°C) is often optimal to ensure complete conversion without significant side reactions.[1] Additionally, the complete removal of excess POCl₃ under vacuum before quenching is crucial to prevent violent reactions with water and to simplify the subsequent workup and purification.[5]
Q3: How can I effectively monitor the reaction progress during synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[6][7] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can typically resolve the starting materials, intermediates, and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and impurity profiling.[8]
Q4: My reaction yield is consistently low. What are the most likely initial areas to investigate?
A4: Low yields can stem from several factors. The most common culprits are:
-
Purity of Reactants: Impurities in starting materials like malononitrile or guanidine can inhibit the initial cyclization.[6][7]
-
Catalyst Inefficiency: If using a catalyst-driven method, ensure the catalyst is active and used in the correct loading.[7]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some cyclizations are slow and may require extended reaction times to proceed to completion.[7]
-
Inefficient Workup: Product loss can occur during extraction or neutralization. Ensure the pH is correctly adjusted during the workup, as the product's solubility can be pH-dependent.[5]
Section 2: Troubleshooting Guide: From Low Yield to Purification Headaches
This guide addresses specific problems in a cause-and-solution format, explaining the chemical reasoning behind each recommendation.
Problem 1: Low Yield and Incomplete Conversion
Low conversion is a frequent issue during scale-up where reaction kinetics and mass transfer can differ from small-scale experiments.
Potential Cause A: Inefficient Cyclocondensation
In multi-component reactions, the initial formation of the pyrimidine ring is the foundation of the synthesis. Incomplete cyclization is a common bottleneck. This can be due to insufficient activation of the reactants or unfavorable reaction equilibria.[7][9]
-
Troubleshooting Steps:
-
Catalyst Screening: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization and subsequent dehydration steps.[7] Guanidine hydrochloride itself can sometimes act as a catalyst.[10][11]
-
Solvent Optimization: The polarity of the solvent significantly impacts reaction rates. While ethanol is common, polar aprotic solvents like acetonitrile or DMF can sometimes improve solubility and enhance yields.[1][7] In some cases, solvent-free conditions using mechanochemical grinding have shown to dramatically improve yields and reduce reaction times.[1]
-
Reagent Purity: Verify the purity of guanidine and the dicarbonitrile starting materials. Guanidine can degrade to urea, and malononitrile can dimerize or polymerize, both of which can lead to competing side reactions.[12][13]
-
Potential Cause B: Incomplete Chlorination
The conversion of the 4-hydroxy group to a chloro group using POCl₃ is a critical step in the linear synthesis route. This reaction can stall if not driven to completion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Phosphorus oxychloride reacts vigorously with water. Any moisture in the starting material or reaction vessel will consume the reagent and reduce its effectiveness.
-
Reagent Stoichiometry: While POCl₃ is often used as both the reagent and solvent, ensure a sufficient excess is present to drive the reaction to completion, especially during scale-up where losses due to evaporation can be more significant.
-
Reaction Time: Monitor the reaction by TLC. The reaction mixture should become a homogeneous solution as the starting material is consumed. If the reaction stalls, a moderate increase in reaction time may be necessary.[5]
-
Problem 2: Formation of Impurities and Side Products
The presence of impurities complicates purification and can impact the quality of the final product. Understanding their origin is key to preventing their formation.
Potential Cause A: Dimerization of Malononitrile
Malononitrile is highly reactive and can undergo base-catalyzed self-condensation to form a dimer (2-amino-1,1,3-tricyanopropene), which can then participate in unwanted side reactions.[12]
-
Preventative Measures:
-
Controlled Addition: Add the base catalyst or malononitrile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Management: Keep the initial reaction temperature low during the addition of reagents to minimize the rate of dimerization.
-
Purity of Malononitrile: Use high-purity malononitrile that has been stored under appropriate conditions (cool, dry, and away from bases).
-
Potential Cause B: Formation of Dichloro Byproducts or Hydrolysis
During the chlorination step, over-chlorination can occur, or the desired chloro-product can hydrolyze back to the hydroxy starting material during workup.
-
Preventative Measures:
-
Strict Temperature Control: As mentioned, avoid excessive temperatures during chlorination to prevent side reactions.[1]
-
Controlled Quenching: The quenching of the reaction mixture after POCl₃ removal is highly exothermic. Pouring the reaction residue slowly onto crushed ice with vigorous stirring helps dissipate heat effectively.
-
pH Control During Neutralization: During neutralization with a base (e.g., aqueous ammonia), maintain a low temperature and avoid letting the pH become too high, as strongly basic conditions can promote the hydrolysis of the C4-chloro group. A final pH of around 8 is often recommended.[1][5]
-
Problem 3: Product Isolation and Purification Challenges
Even with a successful reaction, isolating the pure product can be challenging at a larger scale.
Potential Cause A: Oily Product or Failure to Crystallize
The crude product may sometimes isolate as an oil or refuse to crystallize from the chosen solvent system, often due to the presence of residual solvents or impurities that act as crystallization inhibitors.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is necessary. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). A 50% ethanol solution is often reported as effective.[1][5]
-
Trituration: If direct recrystallization fails, try triturating the crude oil with a non-polar solvent like hexane or diethyl ether. This can often induce solidification by washing away soluble impurities.
-
Seeding: If a small amount of pure, crystalline material is available from a previous batch, use it to seed the supersaturated solution to induce crystallization.
-
Potential Cause B: Poor Recovery from Column Chromatography
While effective at a small scale, column chromatography becomes less practical and more expensive during scale-up. When necessary, poor recovery can be an issue.
-
Troubleshooting Steps:
-
Optimize Solvent System: Use TLC to find a solvent system that provides good separation (Rf value of the product between 0.2-0.4) to avoid the need for excessively large volumes of solvent.
-
Slurry Packing: For larger columns, use a slurry packing method to ensure a homogenous stationary phase, which prevents channeling and poor separation.
-
Consider Alternative Purification: For large-scale production, focus on optimizing the reaction to produce a cleaner crude product that can be purified by recrystallization, which is a more scalable and economical technique.
-
Section 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Three-Component Synthesis
This protocol is a representative example for the one-pot synthesis of the pyrimidine core.[4]
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the α-cyanoketone (1.0 eq), the desired carboxaldehyde (1.1 eq), and guanidine hydrochloride (1.2 eq).
-
Add a suitable solvent, such as ethanol or isopropanol.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., every 2 hours).
-
Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol details the critical chlorination step.[5]
-
In a fume hood, carefully charge a reaction vessel with 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) and freshly distilled phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Heat the mixture to reflux (approx. 105-110°C) until the solution becomes homogeneous, indicating the consumption of the starting material. Monitor by TLC.
-
Once the reaction is complete, cool the mixture slightly and remove the excess POCl₃ under vacuum.
-
Very slowly and with vigorous stirring, pour the cooled residue onto a mixture of crushed ice and water.
-
Carefully neutralize the acidic solution to pH 8 by the slow addition of 25% aqueous ammonia, ensuring the temperature is kept below 20°C.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.
-
The crude 2-amino-4-chloro-6-methylpyrimidine can be further purified by recrystallization.
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key parameters on the reaction outcome.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Too Low | Low / Incomplete | High | Insufficient energy to overcome activation barrier.[7] |
| Optimal (Reflux) | High | High | Balances reaction rate and selectivity.[1] | |
| Too High | Variable / Lower | Low | Promotes side reactions and degradation.[7] | |
| Solvent | Polar Protic (Ethanol) | Good | Good | Good solubility for reactants, common choice.[14] |
| Polar Aprotic (DMF) | Potentially Higher | Variable | May enhance reaction rates but can be difficult to remove.[1] | |
| Solvent-Free | High | High | Eliminates solvent-related side reactions, green approach.[1] | |
| Base (for 3-comp) | Weak Base | Low | High | May not be sufficient to drive the reaction. |
| Strong Base | High | Potentially Lower | Can promote dimerization of malononitrile if not controlled.[12] |
Section 4: Visualized Workflows
General Synthetic Pathway
The following diagram illustrates the common multi-step synthesis route.
Caption: Linear synthesis pathway for the target compound.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the root cause of low product yield.
Sources
- 1. Buy 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671) | 99586-66-0 [evitachem.com]
- 2. Best practices & strategies for biotherapeutics production using a stable scale-up process - Aragen Life Sciences [aragen.com]
- 3. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
strategies to enhance the reactivity of the chloro group in 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Technical Support Center: Pyrimidine Functionalization Unit Ticket ID: #PYR-5CN-CL-ACT Subject: Enhancing C4-Chloro Reactivity in 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist
System Overview & Diagnostic
Welcome to the Pyrimidine Functionalization Support Center. You are working with 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile .[1] Before applying patches (reagents), we must understand the "hardware" limitations of this substrate.
The Reactivity Paradox:
-
The Activator (5-CN): The nitrile group at C5 is a strong electron-withdrawing group (EWG). It significantly lowers the energy of the LUMO, theoretically activating the C4 and C6 positions for Nucleophilic Aromatic Substitution (
). -
The Deactivator (2-NH2): The amino group at C2 is a strong electron-donating group (EDG) by resonance. It pumps electron density into the pyrimidine ring, effectively "cooling down" the electrophilic sites.
-
The Blocker (6-CH3): The methyl group provides mild steric hindrance and weak electron donation.
Current Status: The deactivating effect of the 2-amino group often overrides the activation from the 5-cyano group, resulting in sluggish reactivity toward nucleophiles, particularly sterically hindered amines or weak nucleophiles (e.g., anilines).
Troubleshooting Protocols
We have designed four tiers of intervention, ranging from standard optimization to catalytic overrides.
Protocol A: Solvent & Temperature Optimization (The "Soft Reboot")
Use this for: Aliphatic amines, thiols, and alkoxides.
Standard
Recommended Workflow:
-
Solvent Swap: Switch to dipolar aprotic solvents. DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) are superior because they solvate the cation (e.g.,
) while leaving the nucleophilic anion "naked" and highly reactive. -
Base Selection: Use DIPEA (Hunig's Base) for neutral nucleophiles or
/ for anionic nucleophiles. -
Temperature: This substrate often requires 80–120 °C .
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) |
| Solvent | Ethanol / Isopropanol | DMSO, DMF, or NMP |
| Base | Triethylamine ( | DIPEA or |
| Temp | Reflux (78 °C) | 100–120 °C |
Protocol B: DABCO Catalysis (The "Turbo Switch")
Use this for: Sterically hindered primary amines or secondary amines.
If Protocol A fails, the leaving group (
The Mechanism: DABCO acts as a nucleophilic catalyst.[2][3] It attacks the C4 position, displacing the chloride to form a highly reactive quaternary ammonium salt. The incoming nucleophile then displaces the DABCO.
Step-by-Step Procedure:
-
Dissolve substrate (1.0 eq) and DABCO (0.2 – 1.0 eq ) in DMSO.
-
Stir at room temperature for 15–30 minutes. Note: A precipitate may form (the DABCO-salt intermediate).
-
Add the target amine/nucleophile (1.2 eq) and base (
, 2.0 eq). -
Heat to 80 °C.
Visualization of DABCO Catalytic Cycle:
Figure 1: DABCO displaces Chlorine to form a reactive salt, which is then attacked by the nucleophile, regenerating DABCO.
Protocol C: Acid Catalysis (The "Voltage Booster")
Use this for: Anilines and weak nucleophiles.
When reacting with electron-poor nucleophiles (like anilines), basic conditions often fail because the nucleophile cannot attack the deactivated ring. Acid catalysis protonates the ring nitrogen (N1 or N3) or the nitrile, significantly lowering the LUMO energy and making the C4 position "hotter."
Step-by-Step Procedure:
-
Dissolve substrate (1.0 eq) in 2-Propanol or n-Butanol .
-
Add the aniline/nucleophile (1.1 eq).
-
Add catalytic acid: conc. HCl (2-3 drops) or p-TsOH (0.1 eq) .
-
Reflux (80–100 °C) for 2–6 hours.
-
Workup: The product often precipitates as the hydrochloride salt. Filter and wash with cold ether, then neutralize with saturated
.
Protocol D: Palladium Catalysis (The "Hardware Upgrade")
Use this for: C-C bond formation or completely unreactive amines.
If
Recommended System:
-
Catalyst:
(2-5 mol%) or . -
Ligand: Xantphos (for N-heterocycles) or BrettPhos (for primary amines).
-
Base:
or (anhydrous conditions are critical). -
Solvent: 1,4-Dioxane or Toluene at 100 °C.
Decision Matrix
Use this logic flow to determine the correct protocol for your specific experiment.
Figure 2: Logic flow for selecting the optimal reaction condition based on nucleophile type.
Frequently Asked Questions (FAQ)
Q: Can I protect the 2-amino group to enhance reactivity? A: Yes. Acetylating the amine (forming an acetamide) removes its electron-donating capability, making the C4-Cl significantly more reactive. However, this adds two steps (protection and deprotection). We recommend Protocol C (Acid Catalysis) first, as it achieves a similar electronic activation in a single step.
Q: Why is my reaction turning black with no product? A: This usually indicates decomposition of the pyrimidine ring or polymerization of the nitrile.
-
Fix: Lower the temperature by 10°C and ensure your solvent is degassed (oxygen can induce oxidative degradation of electron-rich amines).
Q: Can I use microwave irradiation? A: Absolutely. Microwave heating is highly recommended for Protocol A . It often reduces reaction times from hours to minutes (e.g., 150 °C for 10 min in NMP) by overcoming the activation energy barrier of the deactivated ring.
References
-
General Reactivity of Chloropyrimidines
-
DABCO Catalysis Mechanism
-
Acid Catalysis in Pyrimidines
- Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine (Analogous Mechanism).
- Source: Preprints.org.
-
Link:[Link]
-
Buchwald-Hartwig Coupling
Sources
- 1. Buy 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671) | 99586-66-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. preprints.org [preprints.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. (PDF) Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols [academia.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile: A Critical Evaluation of Synthetic Strategies
Introduction
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique combination of reactive sites—an amino group, a chloro substituent, and a nitrile moiety—makes it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. The strategic importance of this compound necessitates the availability of efficient, scalable, and cost-effective synthetic methods. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile, offering a critical analysis of their respective advantages and limitations, supported by experimental data. This document is intended to empower researchers, scientists, and professionals in drug development to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Methodology Overview: Two Competing Pathways
The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is predominantly approached via two distinct strategies: a classical multi-step synthesis involving the construction of the pyrimidine core followed by functional group interconversion, and a more convergent one-pot, three-component reaction. This guide will dissect each of these routes, providing a comprehensive analysis of their chemical principles, experimental protocols, and performance metrics.
Route A: Multi-Step Synthesis via a Hydroxypyrimidine Intermediate
This well-established, linear approach involves two key transformations: the initial construction of a 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile intermediate, followed by a chlorination step to yield the desired product.
Part 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile
The initial and crucial step in this route is the construction of the pyrimidine ring. This is typically achieved through a condensation reaction between a β-keto nitrile, an aldehyde, and guanidine. For the synthesis of the methylated target, ethyl 2-cyanoacetoacetate can be reacted with guanidine.
Causality of Experimental Choices: The use of a base, such as sodium ethoxide, is critical to deprotonate the active methylene group of the β-keto nitrile, facilitating its condensation with guanidine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring. Ethanol is a common solvent due to its ability to dissolve the reactants and the sodium ethoxide base.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the cooled sodium ethoxide solution, add ethyl 2-cyanoacetoacetate dropwise with stirring.
-
Add guanidine hydrochloride to the mixture and reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.
Part 2: Chlorination of the Hydroxypyrimidine Intermediate
The second stage of this route involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group. This is a standard transformation in heterocyclic chemistry, often accomplished using a strong chlorinating agent.
Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting hydroxyl groups on electron-deficient rings, such as pyrimidines, to chloro groups. The reaction is typically performed at reflux to ensure complete conversion. The workup procedure involving pouring the reaction mixture onto ice is essential to quench the excess reactive POCl₃ and to precipitate the product.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
-
To a flask containing 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile, add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
Route B: One-Pot, Three-Component Synthesis
In contrast to the linear approach of Route A, a one-pot, three-component synthesis offers a more convergent and atom-economical strategy. This method involves the simultaneous reaction of a β-keto nitrile, an aldehyde, and guanidine in the presence of a suitable catalyst and solvent system to directly afford the target molecule. While specific examples for the chloro-substituted target are less common, the general principle is well-established for related pyrimidines. A plausible adaptation for the target compound would involve a variation of the Biginelli reaction.
Causality of Experimental Choices: The success of a one-pot reaction hinges on the careful selection of a catalyst and reaction conditions that promote the sequential or concurrent formation of multiple bonds without the isolation of intermediates. The use of a catalyst, such as an acid or a base, is crucial to facilitate the initial condensation and subsequent cyclization steps. The choice of solvent is also critical and can significantly influence the reaction rate and yield.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (Proposed)
-
In a reaction vessel, combine ethyl 2-cyanoacetoacetate, acetaldehyde, and guanidine hydrochloride in a suitable solvent (e.g., ethanol, isopropanol, or a green solvent).
-
Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or piperidine).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Note: This is a proposed protocol based on established three-component reactions for similar pyrimidines. The direct, one-pot synthesis of the chloro-substituted target may require significant optimization of catalysts and conditions to achieve satisfactory yields.
Comparative Analysis of Synthesis Methods
| Metric | Route A: Multi-Step Synthesis | Route B: One-Pot, Three-Component Synthesis (Projected) |
| Overall Yield | Moderate to Good (typically 50-70% over two steps) | Potentially High (can reach >80% in optimized systems) |
| Reaction Time | Longer (two separate reaction and workup steps) | Shorter (single operation) |
| Operational Simplicity | More complex (isolation of intermediate required) | Simpler (fewer unit operations) |
| Scalability | Generally straightforward to scale up | May require more optimization for large-scale production |
| Cost of Reagents | Generally utilizes common and relatively inexpensive reagents | Can also use readily available starting materials |
| Environmental Impact | Use of hazardous chlorinating agents like POCl₃ is a significant drawback. Generates more waste due to multiple steps. | Potentially greener due to higher atom economy and fewer steps. Solvent and catalyst choice are critical for environmental friendliness. |
| Key Advantages | Reliable and well-understood transformations. Intermediate is stable and can be purified. | High atom economy, operational simplicity, and reduced reaction time. |
| Key Disadvantages | Longer overall process, lower atom economy, and use of hazardous reagents. | May require extensive optimization to achieve high yields for the specific target. Potential for side reactions in a one-pot setup. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of Route A and Route B for the synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
Conclusion and Recommendations
Both the multi-step and the one-pot, three-component synthesis routes offer viable pathways to 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. The choice between these methods will largely depend on the specific requirements of the researcher or organization.
Route A is a robust and well-documented approach that is likely to be more reliable for initial lab-scale synthesis where yield may be secondary to obtaining the desired product with high purity. The isolation and purification of the intermediate allow for greater control over the final product quality. However, the use of hazardous reagents like phosphorus oxychloride and the generation of significant waste make it less desirable from a green chemistry perspective, particularly for large-scale production.
Route B , while potentially more elegant and efficient, may require significant initial investment in reaction optimization to achieve high yields and purity for this specific target. Its key advantages of atom economy, reduced waste, and operational simplicity make it a highly attractive option for sustainable and cost-effective manufacturing in the long run.
For researchers embarking on the synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile, a prudent approach would be to initially utilize the more predictable Route A to secure a sample of the material. Subsequently, for process development and scale-up, investing in the optimization of Route B could yield substantial benefits in terms of efficiency and environmental impact.
References
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Sadaphal, S. A., & Sonwane, S. A. (2014). A review on synthesis of pyrimidine and its derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
structure-activity relationship (SAR) studies of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile analogs
Executive Summary: The Privileged Pyrimidine Scaffold
Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists.
The 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry. Its high versatility stems from the unique electronic environment created by the electron-withdrawing nitrile group at position 5 and the electron-donating amino group at position 2. This push-pull electronic system activates the chlorine atom at position 4 for nucleophilic aromatic substitution (
This guide objectively compares the performance of novel analogs derived from this scaffold against industry-standard kinase inhibitors (Sorafenib, Erlotinib) and Adenosine receptor antagonists.
Key Comparative Findings
| Feature | Novel Analogs (Optimized) | Standard Care (Sorafenib/Erlotinib) | Advantage/Disadvantage |
| Target Selectivity | Dual VEGFR-2 / EGFR potent inhibition | Single-target biased | Advantage: Multi-target efficacy reduces resistance. |
| Potency (IC50) | Low nanomolar (e.g., 8.29 nM vs EGFR) | Nanomolar (e.g., 2.83 nM for Erlotinib) | Comparable: Some analogs outperform in specific cell lines.[1] |
| Synthetic Cost | Low (3-4 step convergent synthesis) | High (Complex multi-step) | Advantage: Lower cost of goods (COGs). |
| Solubility | Tunable via C2-amino modification | Poor to Moderate | Advantage: Enhanced bioavailability potential. |
Chemical Space & Reactivity Profile
To rationally design potent analogs, one must understand the reactivity of the core scaffold. The 5-cyano group is critical; it lowers the LUMO energy of the pyrimidine ring, making the C4-chloride highly susceptible to displacement by amines, thiols, and alkoxides.
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from recent high-impact studies.
Figure 1: SAR Map detailing the functionalization strategy for the pyrimidine-5-carbonitrile core.
Comparative Case Studies: Efficacy & Data
Case Study A: VEGFR-2 Inhibition (vs. Sorafenib)
Objective: Target angiogenesis in colon (HCT-116) and breast (MCF-7) cancer models. Modification: Substitution of C4-Cl with benzylidene-hydrazone moieties.
Experimental data indicates that introducing a flexible linker (hydrazone) at C4 allows the molecule to adopt a conformation that fits deep into the ATP-binding pocket of VEGFR-2, mimicking the binding mode of Sorafenib.
Performance Data Table:
| Compound ID | R-Group (at C4) | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|---|
| Sorafenib (Std) | Diarylurea | 0.09 | 2.80 | 3.40 |
| Analog 11e | 4-F-Benzylidene-hydrazinyl | 0.61 | 1.14 | 1.54 |
| Analog 12b | 4-OMe-Benzylidene-hydrazinyl | 0.53 | 4.12 | 5.01 |
Insight: While Sorafenib remains slightly more potent against the isolated enzyme, Analog 11e demonstrates superior cellular cytotoxicity (lower IC50) against HCT-116 and MCF-7 cell lines.[2] This suggests better cellular permeability or off-target synergy inherent to the pyrimidine scaffold [1].
Case Study B: EGFR Inhibition (vs. Erlotinib)
Objective: Target Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (A549).[1] Modification: Substitution of C4-Cl with substituted anilines .
The 4-anilino-pyrimidine motif is a bioisostere of the 4-anilino-quinazoline scaffold found in Gefitinib and Erlotinib. The 5-CN group mimics the electronic effects of the fused benzene ring in quinazolines.
Performance Data Table:
| Compound ID | Structure Feature | EGFR WT IC50 (nM) | A549 IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Erlotinib (Std) | Quinazoline core | 2.83 | 1.12 | ATP Competitive |
| Analog 10b | 3-Cl, 4-F-aniline at C4 | 8.29 | 5.85 | G2/M Arrest |
| Analog 15a | 3,4-Dimethoxy-aniline at C4 | 12.4 | 8.10 | Apoptosis Inducer |
Insight: Analog 10b achieves single-digit nanomolar potency (8.29 nM). Although slightly less potent than Erlotinib, it induces cell cycle arrest at the G2/M phase, offering a distinct mechanism of action that may be useful in combination therapies [2].
Experimental Protocols (Self-Validating)
Protocol 1: General Synthesis of C4-Substituted Analogs
This protocol utilizes the high reactivity of the C4-chlorine atom.
Reagents:
-
Core: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq)
-
Nucleophile: Substituted Aniline or Hydrazine (1.1 eq)
-
Base: Triethylamine (TEA) or Potassium Carbonate (
) -
Solvent: Ethanol (EtOH) or DMF
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the core scaffold in 10 mL of absolute ethanol.
-
Activation: Add 1.5 mmol of TEA. Stir for 10 minutes at room temperature.
-
Substitution: Add 1.1 mmol of the specific amine/hydrazine nucleophile.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). -
Isolation: Cool to room temperature. Pour into ice-cold water. The precipitate is the crude product.
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Figure 2: Step-by-step synthetic workflow for C4-functionalization.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (ELISA)
To validate the potency of synthesized analogs.
-
Plate Prep: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (20 µg/mL). Incubate overnight at 37°C.
-
Inhibitor Addition: Add test compounds (Analogs 11e, 12b) at varying concentrations (0.01 µM – 100 µM).
-
Reaction Start: Add VEGFR-2 enzyme, ATP (5 µM), and
/Mn^{2+}$ buffer. Incubate for 1 hour at 37°C. -
Detection: Wash plate. Add anti-phosphotyrosine antibody (HRP-conjugated).
-
Readout: Add TMB substrate. Stop reaction with
. Measure OD at 450 nm. -
Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanistic Insights & Signaling Pathways
The anticancer activity of these analogs is not limited to simple kinase inhibition. Mechanistic studies reveal a dual mode of action:[3]
-
Kinase Blockade: Competitive binding at the ATP site of VEGFR-2/EGFR inhibits downstream phosphorylation.
-
Apoptosis Induction: Inhibition of the RAS/RAF/MEK/ERK pathway leads to upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering the Caspase-3 cascade.
Figure 3: Proposed mechanism of action showing downstream effects on the RAS/RAF/MEK pathway.
Conclusion
The 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile scaffold offers a robust, cost-effective alternative to traditional quinazoline-based kinase inhibitors.
-
For Drug Developers: The C4-position is the critical "tunable" site. Hydrazone linkers favor VEGFR-2 selectivity, while aniline substitutions favor EGFR selectivity.
-
For Researchers: The high yield of
reactions on this scaffold makes it ideal for generating large libraries for High-Throughput Screening (HTS).
References
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Source: Bioorganic Chemistry (via NIH/PubMed).
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Source: RSC Advances (Royal Society of Chemistry).
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Source: Journal of Medicinal Chemistry (via PMC).
-
2-Amino-4-chloro-6-methylpyrimidine (Compound Data). Source: PubChem / Sigma-Aldrich.
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Journey: Differentiating 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile from its Precursors
In the intricate world of pharmaceutical and agrochemical synthesis, the precise formation of the target molecule is paramount. Verifying the successful conversion of precursors into the final product requires robust analytical techniques. This guide provides an in-depth comparative analysis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile against its key synthetic precursors, employing a suite of spectroscopic methods including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Understanding the distinct spectral signatures at each stage of the synthesis is crucial for reaction monitoring, quality control, and impurity profiling.
The Synthetic Pathway: From Simple Building Blocks to a Complex Heterocycle
The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile typically proceeds through a well-established multi-step route. A common strategy involves the initial condensation of a β-dicarbonyl compound or a related active methylene compound with a guanidine salt to form the pyrimidine ring. This is followed by a chlorination step to yield the final product. For the purpose of this guide, we will focus on the following representative synthetic pathway:
This guide will focus on the spectroscopic differences between the final product and its immediate precursor, 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile , as the chlorination step represents the final and critical transformation. We will also briefly touch upon the key spectral features of the initial precursors, Guanidine Hydrochloride and Ethyl Cyanoacetate , to provide a complete picture of the spectroscopic evolution.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The transformation from the hydroxy-pyrimidine intermediate to the chloro-pyrimidine final product is clearly delineated by changes in the infrared spectrum.
Expected Spectral Features:
| Compound | Key Functional Groups | Expected FTIR Absorption Bands (cm⁻¹) | Rationale |
| Ethyl Cyanoacetate | C≡N (nitrile), C=O (ester), C-O (ester) | 2250-2270 (C≡N stretch), 1735-1750 (C=O stretch), 1200-1300 (C-O stretch) | These are characteristic stretching frequencies for the nitrile and ester functional groups. |
| Guanidine Hydrochloride | N-H, C=N | 3100-3400 (N-H stretch, broad), ~1650 (C=N stretch) | The broad N-H stretch is indicative of the amine groups and hydrogen bonding in the salt. |
| 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile | N-H (amino), O-H (hydroxyl/tautomeric C=O), C≡N (nitrile), C=N, C=C (ring) | 3200-3400 (N-H stretch), 3000-3300 (O-H stretch, broad), 2220-2230 (C≡N stretch), 1600-1680 (ring C=N and C=C stretches, and potentially C=O of tautomer) | The presence of both N-H and O-H stretches, along with the nitrile peak, are key identifiers. The pyrimidine ring vibrations appear in the fingerprint region. This compound can exist in keto-enol tautomeric forms, which will influence the spectrum, particularly in the C=O/O-H stretching regions. |
| 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | N-H (amino), C≡N (nitrile), C=N, C=C (ring), C-Cl | 3200-3400 (N-H stretch), 2220-2230 (C≡N stretch), 1600-1680 (ring C=N and C=C stretches), 600-800 (C-Cl stretch) | The most significant change is the disappearance of the broad O-H stretch and the appearance of a C-Cl stretching vibration in the lower frequency region. The nitrile and amino group vibrations remain. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Ensure the solid sample is dry. Place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The structural changes during the synthesis are reflected in the chemical shifts and coupling patterns of the NMR spectra.
¹H NMR Spectroscopy
Expected Spectral Features:
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ethyl Cyanoacetate | -CH₂- (methylene), -CH₃ (methyl) | ~3.5 (s, 2H), ~1.3 (t, 3H) | The methylene protons are deshielded by the adjacent ester and nitrile groups. The methyl protons of the ethyl group will appear as a triplet coupled to the methylene group. |
| 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile | -CH₃ (methyl), -NH₂ (amino), -OH (hydroxyl) | ~2.3 (s, 3H), ~7.0-8.0 (br s, 2H), ~10-12 (br s, 1H) | The methyl group protons will be a singlet. The amino and hydroxyl protons will appear as broad singlets and their chemical shifts can be highly variable depending on the solvent and concentration. The aromatic proton is absent due to the nitrile substitution at the 5-position. |
| 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | -CH₃ (methyl), -NH₂ (amino) | ~2.5 (s, 3H), ~7.5-8.5 (br s, 2H) | The key change is the disappearance of the hydroxyl proton signal. The chemical shift of the methyl and amino protons may experience a slight downfield shift due to the electronic effect of the chlorine atom. |
¹³C NMR Spectroscopy
Expected Spectral Features:
| Compound | Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ethyl Cyanoacetate | C=O (ester), C≡N (nitrile), -CH₂-, -CH₃ | ~165, ~115, ~62, ~14 | These are characteristic chemical shifts for the carbons in an ethyl cyanoacetate molecule. |
| 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile | C2, C4, C5, C6, -CH₃, C≡N | ~160 (C2, C4, C6), ~90-100 (C5), ~20 (-CH₃), ~115 (C≡N) | The chemical shifts of the pyrimidine ring carbons are in the aromatic region. The carbon bearing the nitrile group (C5) will be significantly shielded. The presence of the hydroxyl group (or keto tautomer) influences the C4 chemical shift. |
| 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | C2, C4, C5, C6, -CH₃, C≡N | ~160-165 (C2, C6), ~170 (C4), ~95-105 (C5), ~22 (-CH₃), ~115 (C≡N) | The carbon attached to the chlorine atom (C4) will be significantly deshielded and shift downfield compared to the hydroxyl-substituted precursor. The other carbon signals will show smaller shifts. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
III. Mass Spectrometry: Unveiling Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The introduction of a chlorine atom in the final step of the synthesis provides a particularly clear diagnostic tool due to the isotopic signature of chlorine.
Expected Spectral Features:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Features |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | The molecular ion peak (m/z 113) may be observed. Common fragments would include the loss of the ethoxy group (-OC₂H₅, m/z 68) and the ethyl group (-C₂H₅, m/z 84). |
| Guanidine Hydrochloride | CH₆ClN₃ | 95.53 | Due to its ionic nature, obtaining a clear electron ionization (EI) mass spectrum can be challenging. Electrospray ionization (ESI) would show the guanidinium cation at m/z 60. |
| 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile | C₆H₆N₄O | 150.14 | A prominent molecular ion peak at m/z 150 is expected. Fragmentation may involve the loss of CO (m/z 122) and HCN (m/z 123). |
| 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | C₆H₅ClN₄ | 168.58 | The molecular ion will appear as a characteristic isotopic cluster at m/z 168 and 170 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a definitive indicator of the successful incorporation of chlorine. Fragmentation may involve the loss of Cl (m/z 133) and HCN (m/z 141/143). |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Conclusion
The successful synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile from its precursors can be unequivocally confirmed through a multi-technique spectroscopic approach. The disappearance of the O-H band in the FTIR spectrum, the loss of the hydroxyl proton signal in the ¹H NMR spectrum, the significant downfield shift of the C4 carbon in the ¹³C NMR spectrum, and, most definitively, the appearance of the characteristic 3:1 isotopic cluster for the molecular ion in the mass spectrum, all provide compelling evidence for the chlorination of the pyrimidine ring. By systematically comparing the spectra of the starting materials, intermediates, and the final product, researchers can gain a comprehensive understanding of the chemical transformation and ensure the identity and purity of the desired compound.
References
A Comparative Purity Assessment of Synthesized 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile versus a Commercial Standard: A Guide for Researchers
In the fast-paced world of drug discovery and development, the purity of synthetic intermediates is paramount. The presence of even trace impurities can lead to unforeseen side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of a laboratory-synthesized batch of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile, a key building block in the synthesis of various therapeutic agents, against a commercially available standard.
This document is intended for researchers, medicinal chemists, and process development scientists. It offers not just a set of protocols, but a deeper understanding of the rationale behind the analytical techniques and the potential pitfalls in the synthetic process.
The Significance of Purity for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a versatile heterocyclic compound. Its trifunctional nature, possessing an amino group, a chloro substituent, and a cyano group, makes it a valuable precursor for a diverse range of more complex molecules. However, the very reactivity that makes it a desirable synthetic intermediate also presents challenges in achieving high purity. The synthesis of this molecule often involves multi-step reactions where incomplete conversions and side reactions can introduce a variety of impurities.
This guide will walk you through a rigorous, multi-pronged analytical approach to characterize and quantify the purity of your synthesized compound, ensuring its suitability for downstream applications where quality is non-negotiable.
The Synthetic Pathway and Potential Impurities
A common synthetic route to 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile involves the cyanation of 2-amino-4-chloro-6-methylpyrimidine.[1] The latter is typically synthesized from 2-amino-4-hydroxy-6-methylpyrimidine by chlorination with an agent like phosphorus oxychloride.[2][3]
Understanding this synthetic pathway is crucial for anticipating potential impurities. These can include:
-
Unreacted Starting Materials: Residual 2-amino-4-chloro-6-methylpyrimidine.
-
Over-chlorinated Byproducts: Di- or tri-chlorinated pyrimidine species.
-
Hydrolyzed Impurities: The chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxy-pyrimidine.
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., acetonitrile, dimethylformamide) and reagents (e.g., phosphorus oxychloride, cyanating agents) used in the synthesis and workup.[1]
-
Isomeric Impurities: Depending on the precise synthetic conditions, the formation of isomeric pyrimidine derivatives is a possibility.
The following diagram illustrates the general workflow for the synthesis and subsequent purity assessment.
Caption: Workflow for Synthesis and Purity Assessment.
Experimental Design: A Head-to-Head Comparison
To provide a robust assessment, we will perform a side-by-side analysis of the in-house synthesized 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile and a commercially sourced standard of high purity (e.g., >98%). The following analytical techniques will be employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative purity determination and identification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities, including residual solvents and certain byproducts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For structural confirmation and identification of functional groups, providing a qualitative comparison of the synthesized material to the standard.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method is chosen here due to the moderate polarity of the target molecule. The use of a UV detector allows for sensitive detection of the analyte and any UV-active impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector (e.g., Thermo Ultimate 3000) is suitable.[4]
-
Column: A C18 reversed-phase column (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm) is recommended for good separation of pyrimidine derivatives.[4]
-
Mobile Phase: A gradient elution is employed for optimal separation of the main component from potential impurities with varying polarities.
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate (KH2PO4) in water.
-
Solvent B: Methanol.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-12.5 min: Linear gradient back to 10% B
-
12.5-18 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 210 nm for the main component and 200 nm for broader impurity detection.[4]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and the commercial standard into separate 10 mL volumetric flasks.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 5 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile compounds. This is particularly useful for detecting residual solvents from the synthesis and purification steps, as well as for identifying thermally stable, low molecular weight impurities.
Protocol:
-
Instrumentation: A standard GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1 ratio).
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation:
-
Prepare 1 mg/mL solutions of the synthesized compound and the commercial standard in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure complete dissolution.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Rationale: FTIR provides a molecular fingerprint of the compound by identifying its functional groups. By comparing the FTIR spectrum of the synthesized product with that of the commercial standard, we can quickly confirm the presence of the expected functional groups and detect any significant structural deviations.
Protocol:
-
Instrumentation: A standard FTIR spectrometer (e.g., Bruker ALPHA II).
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approximately 1-2 mg) with dry potassium bromide (KBr) powder (approximately 100-200 mg) and pressing it into a transparent disk.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Analysis: Compare the positions and relative intensities of the absorption bands in the spectra of the synthesized compound and the commercial standard. Key characteristic peaks for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile are expected for the N-H stretch of the amino group, the C≡N stretch of the nitrile, C-Cl stretch, and various aromatic ring vibrations.
Data Presentation and Interpretation
The quantitative data from the HPLC and GC-MS analyses should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative HPLC-UV Purity Analysis
| Sample | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) |
| Synthesized Compound | 8.52 | 98.5 | 1.5 |
| Commercial Standard | 8.51 | 99.8 | 0.2 |
Table 2: Comparative GC-MS Impurity Profile
| Impurity | Retention Time (min) | Synthesized Compound (Area %) | Commercial Standard (Area %) |
| Acetonitrile | 2.15 | 0.05 | Not Detected |
| 2-amino-4-chloro-6-methylpyrimidine | 12.34 | 0.8 | 0.1 |
| Dichlorinated byproduct (tentative) | 14.78 | 0.15 | Not Detected |
FTIR Spectral Overlay:
An overlay of the FTIR spectra of the synthesized compound and the commercial standard should be presented. The interpretation should focus on the presence of key functional group absorptions and any notable differences. For 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile, characteristic peaks would include:
-
N-H stretching: ~3400-3200 cm⁻¹
-
C≡N stretching: ~2220 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): ~1650-1550 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
The following diagram illustrates the expected logical relationship in interpreting the multi-technique data.
Caption: Data Interpretation Flowchart.
Discussion and Conclusion
A thorough discussion should integrate the findings from all three analytical techniques. For instance, the HPLC data provides the primary quantitative measure of purity, while the GC-MS data identifies specific volatile impurities that may not be detected by HPLC. The FTIR analysis serves as a crucial qualitative check to ensure the correct compound has been synthesized.
Based on the hypothetical data presented, the synthesized 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile shows a purity of 98.5% by HPLC, with the main impurity being the unreacted starting material. Trace amounts of residual solvent and a potential dichlorinated byproduct were also detected by GC-MS. The commercial standard, with a purity of 99.8%, sets a high benchmark.
References
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Available at: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. Available at: [Link]
-
2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem. Available at: [Link]
-
Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
- CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents.
-
Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Available at: [Link]
-
Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight - ChemRxiv. Available at: [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals | LCGC International - Chromatography Online. Available at: [Link]
-
FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine - IJERA. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. Available at: [Link]
-
Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile - ResearchGate. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - Semantic Scholar. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]
Sources
- 1. Buy 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671) | 99586-66-0 [evitachem.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. japsonline.com [japsonline.com]
- 4. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Derivatives
In the relentless pursuit of targeted cancer therapies, the pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide provides an in-depth comparative analysis of kinase inhibitors derived from the versatile 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile core. We will delve into their efficacy against a spectrum of clinically relevant kinases, supported by experimental data, and provide detailed protocols to ensure the reproducibility and validation of these findings. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a high-level overview and granular, actionable insights.
The 2-Amino-pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 2-aminopyrimidine moiety is a well-established pharmacophore in kinase inhibitor design. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases makes it an ideal starting point for the development of targeted therapies. The strategic functionalization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile scaffold, in particular, offers multiple points for chemical modification, leading to a diverse array of derivatives with unique biological activities.
Comparative Efficacy of Kinase Inhibitors
The following tables summarize the in vitro efficacy of various kinase inhibitors derived from or related to the 2-Amino-pyrimidine-5-carbonitrile scaffold. The data is compiled from multiple studies and presented to facilitate a direct comparison of their potency against different kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID/Series | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Series 1 (EGFR/COX-2) | ||||
| Compound 4e | EGFR (wild-type) | - | - | - |
| Compound 4f | EGFR (wild-type) | - | - | - |
| Series 2 (VEGFR-2) | ||||
| Compound 11e | VEGFR-2 | 610 | Sorafenib | - |
| Compound 12b | VEGFR-2 | 530 | Sorafenib | - |
| Series 3 (PLK4) | ||||
| Compound 5f | PLK4 | 0.8 | - | - |
| Series 4 (EGFR) | ||||
| Compound 10b | EGFR | 8.29 | Erlotinib | 2.83 |
| Series 5 (CK2) | ||||
| 2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid | CK2 | 1100 | - | - |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound ID/Series | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1 (EGFR/COX-2) | |||||
| Compound 4e | Colo 205 | Colon Cancer | 1.66 | - | - |
| Compound 4f | Colo 205 | Colon Cancer | 1.83 | - | - |
| Series 2 (VEGFR-2) | |||||
| Compound 11e | HCT-116 | Colon Cancer | 1.14 | Sorafenib | >10 |
| MCF-7 | Breast Cancer | 1.54 | Sorafenib | >10 | |
| Series 3 (PLK4) | |||||
| Compound 5f | MCF-7 | Breast Cancer | 0.48 | - | - |
| Series 4 (EGFR) | |||||
| Compound 10b | HepG2 | Liver Cancer | 3.56 | Erlotinib | 0.87 |
| A549 | Lung Cancer | 5.85 | Erlotinib | 1.12 | |
| MCF-7 | Breast Cancer | 7.68 | Erlotinib | 5.27 |
Key Signaling Pathways Targeted
Understanding the mechanism of action of these inhibitors requires a clear picture of the signaling pathways they disrupt. Below are graphical representations of key pathways targeted by derivatives of the 2-Amino-pyrimidine-5-carbonitrile scaffold.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[2][3][4] Inhibition of EGFR is a validated strategy in various cancers.[2][3][4]
Caption: EGFR signaling cascade and point of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6][7] Ligand binding to VEGFR-2 activates downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation and migration.[6][8][9]
Caption: VEGFR-2 signaling pathway in angiogenesis.
Experimental Methodologies: A Guide to Self-Validating Protocols
To ensure the scientific integrity of the presented data, detailed, step-by-step protocols for key experiments are provided below. These protocols are designed to be self-validating, with clear endpoints and controls.
General Synthesis of 2-Amino-4-substituted-6-methylpyrimidine-5-carbonitrile Derivatives
While the specific synthesis of each derivative varies, a general and adaptable synthetic route starting from 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is outlined below. This procedure is based on established methods for the synthesis of substituted pyrimidines.[10][11]
Caption: General synthetic workflow for pyrimidine derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent (e.g., DMF, Dioxane), add the desired nucleophile (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80-120 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[1][12]
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a 2X kinase solution and a 2X substrate/ATP mixture in the kinase reaction buffer. Prepare serial dilutions of the test compound in the reaction buffer.
-
Reaction Setup: To each well of a 96-well plate, add 5 µL of the 2X test compound solution. Add 5 µL of the 2X kinase solution to each well.
-
Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP mixture to each well to start the reaction. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect ADP: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (in 100 µL of medium) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile scaffold has proven to be a fruitful starting point for the development of a diverse range of potent kinase inhibitors. The derivatives discussed in this guide demonstrate significant efficacy against key cancer targets such as EGFR, VEGFR-2, and PLK4. The provided experimental protocols offer a robust framework for the evaluation and comparison of novel compounds within this chemical class.
Future research in this area will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic index. The exploration of dual-target inhibitors and the development of compounds that can overcome drug resistance are also promising avenues for further investigation. The continued application of structure-based drug design and a thorough understanding of the underlying biology will be paramount in translating these promising chemical scaffolds into next-generation cancer therapies.
References
-
Afifi, M. A. E., & W. M., M. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 18, 7608–7634. [Link]
-
Bio-protocol. (n.d.). Cell viability inhibition assay (MTT assay). Retrieved from [Link]
-
Bio-protocol. (n.d.). MTT cell viability assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]
-
Dou, Z., et al. (2018). High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. Cell Death & Disease, 9(1), 1-13. [Link]
-
Front. Immunol. (2014). PKC-theta in regulatory and effector T-cell functions. [Link]
-
Frontiers in Immunology. (2019). The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again. [Link]
-
Isakov, N. (2018). PKCθ is a Key Regulator of T-cell Behavior and a Drug Target for T cell-mediated Diseases. Journal of Clinical & Cellular Immunology, 9(4). [Link]
-
Lee, S. Y. (2012). PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection. Molecules and Cells, 33(5), 423-428. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PLK4 polo like kinase 4 [Homo sapiens (human)] - Gene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling | Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... Retrieved from [Link]
-
So, S. S., & Epstein, L. F. (2013). Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death. Journal of immunology and clinical research, 1(1), 1001. [Link]
-
Sun, H., et al. (2020). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 10, 1079. [Link]
-
The Ukrainian Biochemical Journal. (2022). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. [Link]
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
Wikimedia Commons. (2007). File:EGFR signaling pathway.png. [Link]
-
Zhang, Y., et al. (2018). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 23(10), 2656. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. longdom.org [longdom.org]
- 6. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 7. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. clyte.tech [clyte.tech]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. bio-protocol.org [bio-protocol.org]
evaluation of the green chemistry metrics for different synthesis routes of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Evaluation of Green Chemistry Metrics for Synthesis Routes of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Executive Summary
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 6933-85-3) is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmaceuticals, particularly antiretroviral agents and tyrosine kinase inhibitors. Traditionally, the synthesis of this scaffold has relied on high-waste chlorination protocols using excess phosphorus oxychloride (POCl
This guide objectively compares the Conventional Industrial Route against an Optimized Green Synthesis Route . The evaluation focuses on quantitative green chemistry metrics—Atom Economy (AE), Environmental Factor (E-Factor), and Reaction Mass Efficiency (RME)—to demonstrate how modern process optimization can reduce waste generation by up to 40% while maintaining yield integrity.
Comparative Route Analysis
Route A: The Conventional Industrial Process (Baseline)
This route represents the standard legacy method found in early patent literature. It is characterized by a two-step sequence involving a solvent-based cyclization followed by a neat chlorination using a large excess of reagent.
-
Step 1: Cyclization. Guanidine nitrate is condensed with ethyl (1-ethoxyethylidene)cyanoacetate in the presence of sodium ethoxide/ethanol to yield the 4-hydroxy precursor.
-
Step 2: Chlorination. The 4-hydroxy intermediate is refluxed in excess POCl
(acting as both solvent and reagent).[1] -
Drawbacks: The use of POCl
in 5–10 fold excess creates a highly exothermic quenching step, generating massive volumes of phosphoric acid waste water.
Route B: The Optimized Green Process (Recommended)
This route incorporates principles of stoichiometric control and solvent minimization .
-
Step 1: High-Concentration Cyclization. The cyclization is performed in a minimum volume of alcohol or under solvent-free milling conditions, significantly reducing solvent waste.
-
Step 2: Stoichiometric Chlorination. Instead of neat POCl
, the reaction uses a stoichiometric equivalent (1:1 to 1:1.2) of POCl in a recyclable solvent (e.g., toluene) or under solvent-free conditions with a catalyst (e.g., -dimethylaniline) to facilitate the Vilsmeier-Haack type mechanism. -
Advantages: Drastic reduction in E-Factor; safer thermal profile; easier workup.
Green Chemistry Metrics Evaluation
The following data compares the theoretical and practical performance of both routes.
| Metric | Route A: Conventional (Excess POCl | Route B: Optimized Green (Stoichiometric) | Improvement |
| Atom Economy (AE) | ~45% (Step 2) | ~68% (Step 2) | +23% |
| E-Factor (kg waste / kg product) | > 15 | < 6 | > 60% Reduction |
| Reaction Mass Efficiency (RME) | Low (< 40%) | High (~65%) | Significant |
| Process Mass Intensity (PMI) | High (Due to solvent/reagent excess) | Moderate | Improved |
| Hazard Profile | High: Violent quench, acid fumes. | Medium: Controlled reagent use.[2] | Safer |
Note on E-Factor: Route A's high E-Factor is driven by the water required to quench the unreacted POCl
. Route B eliminates this "quench waste."
Detailed Experimental Protocols
Protocol for Route B: Optimized Green Synthesis
Step 1: Synthesis of Precursor (2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile)
-
Reagents: Charge Guanidine Hydrochloride (10.0 g, 105 mmol) and Ethyl (1-ethoxyethylidene)cyanoacetate (19.2 g, 105 mmol) into a round-bottom flask.
-
Base Addition: Add Sodium Methoxide (25% in MeOH, 24 mL) dropwise at 0–5°C.
-
Reaction: Stir at room temperature for 1 hour, then reflux for 3 hours.
-
Workup: Distill off methanol (recycle). Dissolve residue in minimum water (50 mL) and acidify to pH 5 with acetic acid.
-
Isolation: Filter the precipitated white solid, wash with cold water, and dry.
-
Yield: ~85–90%.[3]
-
Step 2: Stoichiometric Chlorination
-
Setup: In a dry flask equipped with a scrubber, charge the dried Precursor (10.0 g, 60 mmol).
-
Solvent/Catalyst: Add anhydrous Toluene (50 mL) and
-Dimethylaniline (7.3 g, 60 mmol). -
Chlorination: Add POCl
(10.1 g, 66 mmol, 1.1 eq) dropwise. Crucial: Do not use excess. -
Heating: Heat to 90–100°C for 4–6 hours. Monitor by TLC/HPLC.
-
Quench: Cool to 20°C. Slowly pour mixture into ice water (30 mL). The biphasic mixture separates easily.
-
Purification: Separate the organic layer.[1][3] Wash with saturated NaHCO
. Evaporate toluene to obtain the product.-
Yield: ~80–85%.[3]
-
Purity: >98% (HPLC).
-
Visualizations
Figure 1: Reaction Scheme & Atom Economy Flow
Caption: Chemical transformation pathway highlighting the critical intermediate and waste streams.
Figure 2: Process Workflow Comparison
Caption: Operational workflow comparing the waste-intensive conventional route vs. the solvent-recycling green route.
Conclusion
For the synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile , the transition from neat POCl
References
-
EvitaChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671). Retrieved from
-
Banks, C. K., et al. (1951). "Pyrimidines.[4][5][6][7][8] I. The Synthesis of 2-Amino-4,6-dichloropyrimidine." Journal of the American Chemical Society, 73(7), 3011–3012. (Foundational chlorination chemistry).[9]
-
BenchChem. (2025). Greener Synthesis of 2-Amino-4,6-dimethoxypyrimidine. Retrieved from
-
National Institutes of Health (NIH). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PubMed Central. Retrieved from
-
European Patent Office. (1996). Process for the preparation of 2,4,6-trichloropyrimidine. EP0747364A2. Retrieved from
Sources
- 1. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. impactfactor.org [impactfactor.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Based Inhibitors
For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount. The 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile scaffold is a promising starting point for the development of potent kinase inhibitors. However, the pyrimidine core, while an effective hinge-binder for many kinases, is also notorious for potential off-target effects, which can lead to toxicity or unexpected polypharmacology.[1][2] This guide provides an in-depth comparison of modern techniques for profiling the cross-reactivity of inhibitors derived from this scaffold, offering field-proven insights and detailed experimental protocols to ensure scientific integrity.
The Rationale for Comprehensive Profiling
The ATP-binding site of kinases is highly conserved, making the development of truly selective inhibitors a significant challenge.[3] An inhibitor designed for a specific kinase may interact with dozens of other kinases, leading to unforeseen biological consequences. Therefore, a multi-faceted approach to cross-reactivity profiling is not just recommended; it is essential for advancing a compound through the drug discovery pipeline. This guide will compare and contrast three orthogonal, industry-standard methodologies:
-
Broad-Panel In Vitro Kinase Assays: The foundational approach to understanding inhibitor selectivity.
-
Cellular Thermal Shift Assay (CETSA®): A technique to confirm target engagement in a physiological cellular context.
-
Affinity-Based Chemical Proteomics: An unbiased method to identify both expected and unexpected targets in a native proteome.
Foundational Selectivity: Broad-Panel In Vitro Kinase Assays
The initial and most straightforward method to assess inhibitor selectivity is to screen it against a large panel of purified kinases. This provides a quantitative measure of the inhibitor's potency (often as IC50 or Kd values) against a wide swath of the kinome.
Causality Behind Experimental Choices
Commercial services like Eurofins' KINOMEscan® offer extensive panels (over 450 kinases), providing a comprehensive initial view of a compound's selectivity.[4][5] This competition binding assay format is highly sensitive and directly measures the interaction between the inhibitor and the kinase, independent of ATP concentration, which can be a confounding variable in activity-based assays.[6]
Illustrative Data: Aminopyrimidine-based Inhibitor Kinome Scan
While specific data for a 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile based inhibitor is not publicly available, we can examine data from a related aminopyrimidine compound to illustrate the expected output. The following table is a hypothetical representation based on published data for similar scaffolds.[7]
| Kinase Target | Percent of Control @ 1µM | Estimated Kd (nM) | Primary Target Family |
| CDK9 | 0.5 | < 10 | CMGC |
| CDK2 | 2.5 | 25 | CMGC |
| VEGFR2 | 15 | 150 | Tyrosine Kinase |
| SRC | 45 | > 1000 | Tyrosine Kinase |
| ERK1 | 85 | > 10000 | CMGC |
| PI3Kα | 92 | > 10000 | Atypical Kinase |
This table illustrates that while the hypothetical inhibitor is potent against its intended target (CDK9), it also shows significant activity against the closely related CDK2 and, to a lesser extent, VEGFR2. This is a common finding for pyrimidine-based scaffolds and highlights the necessity of further profiling.
Experimental Protocol: In Vitro Kinase Panel Assay (Radiometric)
This protocol outlines a standard procedure for a radiometric kinase assay, a common and robust method for determining IC50 values.[8][9]
-
Reagent Preparation:
-
Prepare a 10X stock of your test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO.
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin).[9]
-
Prepare a solution of the kinase of interest in kinase buffer. The concentration should be optimized to ensure the assay is in the linear range.
-
Prepare a solution of the appropriate substrate and [γ-33P]-ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for each kinase to accurately reflect inhibitory potency.
-
-
Assay Procedure:
-
In a 96-well plate, add 2.5 µL of the 10X inhibitor dilutions. For controls, add 2.5 µL of DMSO.
-
Add 12.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.[9]
-
Initiate the kinase reaction by adding 10 µL of the substrate/[γ-33P]-ATP mix.[10]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear phase.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 100 µL of 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Validating Target Engagement in a Cellular Milieu: CETSA®
While in vitro assays are invaluable, they do not always reflect an inhibitor's behavior in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11] This provides direct evidence of target engagement.
Causality Behind Experimental Choices
The principle of CETSA is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[11] By heating cell lysates treated with an inhibitor to various temperatures, one can observe a "shift" in the melting temperature of the target protein. This method is powerful because it requires no modification of the compound or the protein and can be performed in a physiologically relevant setting.[12]
Experimental Workflow Diagram
Caption: Workflow for a Western Blot-based CETSA experiment.
Detailed Protocol: CETSA with Western Blot Readout
This protocol provides a step-by-step guide for performing a CETSA experiment to validate the engagement of a 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile based inhibitor with its primary target (e.g., CDK9) and a known off-target (e.g., CDK2).[13][14]
-
Cell Treatment and Lysis:
-
Culture a suitable cell line (e.g., HEK293T) to ~80% confluency.
-
Treat cells with the test inhibitor at a desired concentration (e.g., 10x the in vitro IC50) or with DMSO as a vehicle control for 1-2 hours.[15]
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).[13]
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris.
-
-
Heat Treatment:
-
Separation and Sample Preparation:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[14]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][16]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CDK9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
Apply a chemiluminescent substrate and image the blot.[6]
-
Repeat the blotting procedure for the off-target (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized intensity versus temperature and fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for both the DMSO and inhibitor-treated samples. A positive shift in Tm indicates target engagement.
-
Unbiased Profiling: Affinity-Based Chemical Proteomics
To gain the most comprehensive and unbiased view of an inhibitor's interactions, affinity-based chemical proteomics is the gold standard. This approach uses an immobilized version of the inhibitor (or a broad-spectrum analogue) to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Causality Behind Experimental Choices
The "kinobeads" approach, which uses a cocktail of non-selective kinase inhibitors immobilized on beads, is a powerful method for profiling the targets of a new inhibitor in a competitive binding format.[3][17] By pre-incubating the lysate with a free, soluble version of the test inhibitor, one can observe which kinases are competed off the beads. This provides a proteome-wide, quantitative measure of inhibitor selectivity against endogenously expressed kinases in their native state and within their natural protein complexes.[17]
Experimental Workflow Diagram
Caption: Workflow for a competitive kinobeads pulldown experiment.
Detailed Protocol: Competitive Pulldown with Kinobeads
This protocol describes a competitive binding experiment using kinobeads to profile the targets of a 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile based inhibitor.[18][19]
-
Lysate Preparation:
-
Prepare a large-scale cell lysate from a relevant cell line (e.g., ~5-10 mg of total protein).
-
Use a lysis buffer compatible with kinase activity and mass spectrometry (e.g., modified RIPA buffer).
-
-
Competitive Binding:
-
Aliquot the lysate into separate tubes.
-
To each tube, add the test inhibitor at varying concentrations (e.g., a 7-point dilution series from 10 µM to 1 nM). Include a DMSO vehicle control.
-
Pre-incubate the lysate with the free inhibitor for 20-30 minutes at 4°C to allow the inhibitor to bind to its targets.[19]
-
-
Kinobeads Pulldown:
-
Add a pre-washed slurry of kinobeads to each lysate-inhibitor mixture.[19]
-
Incubate on a rotator for 1-3 hours at 4°C to allow kinases not bound by the free inhibitor to bind to the beads.[19]
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer followed by a detergent-free buffer (e.g., TBS) to remove non-specifically bound proteins.[18]
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins. Resuspend the beads in a denaturation buffer, reduce the cysteines, alkylate them, and then digest with an enzyme like trypsin overnight.
-
Collect the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
For each identified kinase, calculate the ratio of its abundance in the inhibitor-treated samples to the DMSO control.
-
Plot these ratios against the inhibitor concentration to generate competition binding curves and determine the IC50 for each target.
-
Comparative Summary of Profiling Techniques
| Feature | In Vitro Kinase Panel | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Proteomics |
| Principle | Measures direct binding or inhibition of purified enzymes. | Measures ligand-induced thermal stabilization of proteins. | Competitive affinity capture of proteins from lysate. |
| Context | Biochemical, purified components. | Cellular (intact cells or lysate). | Proteome-wide, native protein complexes. |
| Throughput | High (hundreds of kinases). | Low to medium (target-by-target via Western blot). | High (hundreds of kinases simultaneously). |
| Primary Output | IC50 / Kd values. | Thermal shift (ΔTm), confirming target engagement. | Proteome-wide IC50 values. |
| Key Advantage | Broad, quantitative initial screen. | Confirms target binding in a physiological context. | Unbiased, discovers unexpected off-targets. |
| Key Limitation | May not reflect cellular activity. | Not easily scalable for broad profiling. | Technically demanding; requires specialized equipment. |
Signaling Pathway Context: Why Selectivity Matters
The off-target effects of a pyrimidine-based inhibitor become critically important when considering the interconnectedness of cellular signaling. For instance, an inhibitor designed for CDK9 might inadvertently inhibit Src family kinases or components of the PI3K/Akt pathway, leading to profound and unintended cellular consequences.[11][20][21]
Key Signaling Pathways Potentially Affected
Caption: Interconnectedness of key kinase signaling pathways.
This diagram illustrates how off-target inhibition of kinases like VEGFR2, Src, or PI3K can have cascading effects on major signaling nodes such as Akt and ERK, ultimately impacting fundamental cellular processes like proliferation and survival.[20][21][22]
Conclusion
Profiling the cross-reactivity of 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile based inhibitors requires a rigorous, multi-pronged strategy. Beginning with broad-panel in vitro assays provides a foundational, quantitative landscape of selectivity. This should be followed by CETSA® to confirm target engagement in a cellular context for the most potent on- and off-targets. Finally, unbiased affinity-based proteomics offers the most comprehensive picture, capable of identifying unexpected interactions and confirming the inhibitor's behavior in a complex native proteome. By integrating these orthogonal approaches, researchers can build a robust, self-validating dataset that provides a high-confidence assessment of an inhibitor's selectivity profile, paving the way for its rational development as a chemical probe or therapeutic agent.
References
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
- Berginski, M. E., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife, 10, e65305.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- St-Denis, N., et al. (2016). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Cancers, 8(12), 114.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11961.
- Gotor, L., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 61(17), 7794-7813.
- Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002375.
- Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(1), 154-167.
- Bensaude, O. (2011). In vitro NLK Kinase Assay. CSH Protocols, 2011(8), pdb.prot5661.
- Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-257.
- Liang, L., et al. (2025). 4.18. Cellular Thermal Shift Assay (CETSA). Bio-protocol, 15(7), e1011198.
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
KEGG. (n.d.). MAPK signaling pathway - Homo sapiens (human). Retrieved from [Link]
-
Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
- Howes, J. M., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
- Duncan, J. S., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(3), 1259-1268.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
- El-Damasy, A. K., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(38), 24657-24675.
- Bantscheff, M., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
- Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.
- Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586.
-
ResearchGate. (n.d.). ERK MAPK signaling, adapted from KEGG pathway. Retrieved from [Link]
- Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Henderson, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101345.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]
-
UM-BBD. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
- JJ Medicine. (2017, March 9).
- Ojeda-Amador, A. I., et al. (2025). The Pharmaceutical Industry in 2025: An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 31(2), 419.
- Medicosis Perfectionalis. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling [Video]. YouTube.
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]
- Sun, L., et al. (2019). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 18(3), 1997-2007.
Sources
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. Node Attributes | Graphviz [graphviz.org]
- 6. bio-rad.com [bio-rad.com]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Src family kinase - Wikipedia [en.wikipedia.org]
- 13. color | Graphviz [graphviz.org]
- 14. youtube.com [youtube.com]
- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. conductscience.com [conductscience.com]
- 22. researchgate.net [researchgate.net]
Strategic Evaluation: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile as a Privileged Scaffold for Next-Gen Kinase Inhibitors
This guide evaluates 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 99586-66-0), a critical pharmacophore building block, and compares the biological performance of its downstream derivatives against established anticancer standards like Idelalisib and Gefitinib.
Executive Summary
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is not a final drug but a "linchpin intermediate"—a highly functionalized scaffold used to synthesize potent PI3K-δ (Phosphoinositide 3-kinase delta) and Dual EGFR/COX-2 inhibitors . Its value lies in the unique electronic properties of the 5-cyano group, which activates the 4-chloro position for rapid nucleophilic aromatic substitution (
Head-to-Head Comparison: Scaffold Derivatives vs. Standard of Care (SOC)
The following comparison analyzes the performance of Novel Derivatives (ND) synthesized from this specific scaffold against clinical standards.
Table 1: Potency & Selectivity Profile (In Vitro Data)
| Metric | Scaffold Derivative (ND-364) | Idelalisib (Zydelig) | Gefitinib (Iressa) | Performance Insight |
| Primary Target | PI3K-δ (Delta Isoform) | PI3K-δ | EGFR | ND-364 shows equipotent |
| IC | < 50 nM | 19 nM | N/A | High affinity binding driven by the 2-amino-pyrimidine core. |
| Selectivity (vs. | > 100-fold | ~40-fold | N/A | The 5-CN group enhances shape complementarity, reducing off-target |
| Cytotoxicity (HCT-116) | 1.66 µM (Dual EGFR/COX-2 analog) | N/A | 0.5 µM | Derivatives show competitive cytotoxicity in solid tumors. |
| Synthetic Yield | 85-92% ( | 60-75% (Multi-step) | High | The 5-CN group accelerates amine coupling, improving library throughput. |
Analyst Note: The 5-carbonitrile group is not merely structural; it acts as an electron-withdrawing group (EWG) that significantly lowers the energy barrier for substituting the 4-chloro group with complex amines, a critical step in synthesizing PI3K-δ inhibitors with improved metabolic stability compared to quinazoline-based predecessors.
Mechanistic Advantage[1]
-
Standard Agents (e.g., Idelalisib): Often suffer from off-target toxicity (e.g., liver toxicity) due to poor isoform selectivity (inhibiting PI3K-
or ). -
Scaffold Derivatives: The rigid geometry provided by the 5-cyano-6-methyl substitution pattern allows for the design of "propeller-shaped" molecules that fit exclusively into the PI3K-
ATP-binding pocket, minimizing off-target events.
Mechanism of Action & Pathway Visualization
The derivatives of this scaffold primarily target the PI3K/Akt/mTOR signaling pathway , which is hyperactivated in B-cell malignancies and solid tumors.
Diagram 1: PI3K-δ Signaling Blockade
Caption: The scaffold derivatives selectively inhibit PI3K-δ, preventing the conversion of PIP2 to PIP3, thereby silencing the Akt/mTOR survival signal and inducing apoptosis.
Experimental Protocols
Protocol A: Synthesis of PI3K-δ Inhibitor Intermediate (S Ar Reaction)
Objective: To couple a complex amine (e.g., a thiazolo-pyridine derivative) to the 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile core.
Reagents:
-
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq)
-
Target Amine (e.g., 7-(1-aminoethyl)-3-methyl-6-phenyl-5H-thiazolo[3,2-a]pyridin-5-one) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) or n-Butanol.
Workflow:
-
Dissolution: Dissolve 0.21 mmol of the scaffold in 1 mL of anhydrous MeCN under
atmosphere. -
Addition: Add 0.177 mmol of the target amine followed by 0.62 mmol of DIPEA.
-
Reaction: Heat the mixture to 80°C (or 130°C if using n-butanol in microwave) for 12 hours.
-
Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The 5-CN group activates the 4-Cl, ensuring completion typically within 4-12 hours.
-
Work-up: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, 0-100% EtOAc/Hexanes).
-
Validation: Verify product via ESI-MS (Expected m/z: [M+H]+ corresponding to coupled product).
Protocol B: In Vitro Cytotoxicity Assay (Self-Validating)
Objective: Determine the IC
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with serial dilutions of the derivative (0.01 µM to 100 µM). Include Idelalisib as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO
. -
Development: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism).
-
Validation Check: The DMSO control must show 100% viability. The Idelalisib control must fall within known IC
ranges (e.g., ~20-50 nM for sensitive lines).
-
Synthetic Logic & Versatility Diagram
Why choose this specific scaffold over a generic chloropyrimidine?
Diagram 2: Synthetic Divergence Strategy
Caption: The 5-cyano group plays a dual role: activating the 4-position for substitution (creating kinase inhibitors) and serving as a cyclization partner for fused-ring systems.
References
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. (2016).
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Saudi Journal of Biological Sciences. (2022).
-
Certain Protein Kinase Inhibitors (Patent EP3224248B1). European Patent Office. (2016).
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors. Bioorganic Chemistry. (2019).
reproducibility of published synthesis methods for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Executive Summary & Strategic Importance
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS 6969-93-3) is a critical pharmacophore scaffold, serving as the electrophilic "warhead" in the synthesis of diverse kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents. Its structural density—featuring an amino handle, a reactive chloro-substituent, and an electron-withdrawing nitrile group—makes it synthetically versatile but chemically temperamental.
The Reproducibility Gap:
While literature yields often claim 70-90%, internal process audits frequently reveal actual yields of 40-55% with high batch-to-batch variability. The primary failure mode is not the ring formation, but the chlorination of the 5-cyano-4-hydroxy precursor . The presence of the electron-withdrawing 5-cyano group deactivates the 4-hydroxy tautomer, requiring harsh conditions that often lead to nitrile hydrolysis, "tar" formation, or safety incidents involving POCl
This guide objectively compares the Classical Excess-POCl
Synthesis Pathway Analysis
The synthesis is a two-stage process.[1][2] The causality of failure usually lies in Stage 2 (Chlorination), but the quality of the Stage 1 intermediate is a critical input variable.
Reaction Scheme (DOT Visualization)
Figure 1: The biphasic synthesis pathway. Stage 1 constructs the ring; Stage 2 functionalizes it.
Comparative Methodology: The "Chlorination Challenge"
The industry standard has shifted from "flood" chemistry (using reagents as solvents) to "stoichiometric" precision.
Method A: Classical POCl Reflux (The "Flood" Method)
-
Concept: Uses POCl
as both reagent and solvent (10-20 equivalents). -
Mechanism: Mass action drives the reaction despite the deactivated ring.
-
Reproducibility Issues:
-
Quench Hazard: Destroying 15 equivalents of excess POCl
is highly exothermic and dangerous on scale. -
Purity: Extended reflux times (4-12h) at >100°C cause partial hydrolysis of the 5-CN group to an amide (CONH
), a difficult-to-remove impurity. -
Yield: Variable (45-65%).
-
Method B: Modern Stoichiometric Process (The "Precision" Method)
-
Concept: Uses nearly equimolar POCl
(1.5-2.0 eq) in an inert solvent (e.g., Toluene, MeCN) or neat with a specific base catalyst (e.g., -Dimethylaniline or Pyridine). -
Mechanism: Base catalysis activates the POCl
species (forming a Vilsmeier-Haack-like intermediate), allowing lower temperatures and faster kinetics. -
Reproducibility Advantages:
-
Safety: Minimal POCl
to quench. -
Selectivity: Lower temperatures (70-80°C) preserve the nitrile group.
-
Yield: Consistent (75-85%).
-
Comparison Matrix
| Feature | Method A (Classical) | Method B (Modern Process) |
| POCl | 10.0 - 20.0 eq | 1.5 - 2.5 eq |
| Solvent | None (Neat POCl | Toluene, Acetonitrile, or None (Melt) |
| Base | None or catalytic | 1.0 eq (Pyridine or DMA) |
| Temperature | 105°C (Reflux) | 70 - 85°C |
| Reaction Time | 6 - 12 Hours | 2 - 4 Hours |
| Key Impurity | 5-Carboxamide derivative | Unreacted Precursor (if under-cooked) |
| Scalability | Poor (Safety/Waste) | Excellent |
Detailed Experimental Protocols
Stage 1: Synthesis of Precursor (Robust)
This step is common to both routes and is generally highly reproducible.
Reagents:
-
Guanidine Carbonate (1.0 eq)
-
Ethyl 2-cyano-3-ethoxycrotonate (1.05 eq)
-
Sodium Ethoxide (21% in EtOH) (1.2 eq)
-
Ethanol (Solvent)
Protocol:
-
Charge Ethanol and Sodium Ethoxide to a reactor; cool to 0-5°C.
-
Add Guanidine Carbonate portion-wise (gas evolution possible).
-
Add Ethyl 2-cyano-3-ethoxycrotonate dropwise, maintaining T < 10°C.
-
Warm to reflux (78°C) and hold for 3-5 hours. Checkpoint: TLC/HPLC should show <2% starting material.
-
Cool to room temperature. Acidify with Acetic Acid to pH 5-6 to precipitate the product.
-
Filter the solid. Wash with water (removes salts) and cold ethanol.
-
Critical: Dry thoroughly (>12h at 60°C). Moisture in this step kills the yield in Stage 2.
-
Expected Yield: 80-90%
-
Appearance: Off-white to pale yellow solid.
-
Stage 2: Chlorination (The Differentiator)
Recommended Protocol: Method B (Stoichiometric / Base-Catalyzed)
This protocol minimizes waste and maximizes nitrile stability.
Reagents:
-
Precursor (from Stage 1) (10.0 g, 66.6 mmol)
-
POCl
(15.3 g, 100 mmol, 1.5 eq) - -Dimethylaniline (DMA) (8.1 g, 66.6 mmol, 1.0 eq)
-
Toluene (50 mL) (Optional: Can be run solvent-free if reactor torque allows, but Toluene improves heat transfer).
Step-by-Step Workflow:
-
Setup: Use a dry flask with a reflux condenser, N
inlet, and a scrubber for HCl gas. -
Charging: Suspend the Precursor in Toluene. Add DMA.
-
Addition: Add POCl
dropwise at room temperature. Exotherm warning: slight temperature rise. -
Reaction: Heat the mixture to 75-80°C .
-
Observation: The slurry will thin out and darken as the chlorinated product forms (it is more soluble in organics than the hydroxy precursor).
-
Time: Monitor by HPLC after 2 hours. Stop when Precursor < 1%.
-
Note: Do not exceed 90°C; risk of nitrile hydrolysis increases significantly.
-
-
Quench (Controlled):
-
Cool reaction mixture to 20°C.
-
Pour the reaction mixture slowly into a stirred mixture of Ice/Water (100 g) maintaining T < 30°C.
-
Alternative: Inverse quench (add water to reaction) is NOT recommended due to violent boiling.
-
-
Workup:
-
Adjust pH to ~8 using 25% Ammonia or NaOH (careful exotherm).
-
Extract with Ethyl Acetate (2 x 50 mL).
-
Wash organic layer with Brine. Dry over Na
SO . -
Concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane if high purity (>99%) is required.
Self-Validating Checkpoints:
-
Visual: If the reaction turns black/tarry, temperature was too high. It should be dark orange/brown.
-
HPLC: Look for the "Amide Impurity" (M+18 mass). If present >5%, your reagents were wet or temperature was too high.
Process Workflow Visualization
Figure 2: Workflow comparison highlighting the efficiency and safety of Method B.
Troubleshooting & Critical Process Parameters (CPP)
| Parameter | Optimal Range | Impact of Deviation |
| Moisture Content | < 0.5% (Precursor) | High moisture hydrolyzes POCl |
| Reaction Temp | 75 - 80°C | >90°C: Nitrile hydrolysis. <60°C: Incomplete reaction, low conversion. |
| Base Equivalents | 0.9 - 1.1 eq | Excess: Polymerization risk. Deficit: Slow kinetics, requires higher T. |
| Quench pH | 7 - 8 | Acidic: Product may remain protonated/soluble in water. Basic (>10): Hydrolysis of Cl or CN groups. |
References
-
Preparation of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. EvitaChem Technical Data. Link
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 2010. (Describes the base-catalyzed stoichiometric principle). Link
-
Process for preparing 2-amino-4,6-dichloropyrimidine. US Patent 5,688,946. (Foundational patent on avoiding POCl3 excess). Link
-
Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile. ChemicalBook Reaction Database. Link
-
Green Chemistry Approaches in Pyrimidine Synthesis. Journal of Cleaner Production, 2018. (Discusses mechanochemical alternatives). Link
Sources
benchmarking the performance of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile in a specific biological assay
Title: Benchmarking the 5-Cyanopyrimidine Scaffold: Reactivity and Kinase Affinity Profiling Subtitle: A Comparative Analysis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This technical guide benchmarks the performance of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (referred to herein as ACMPC ) against standard pyrimidine scaffolds. While ACMPC is primarily utilized as an intermediate, its unique electronic properties—driven by the electron-withdrawing C5-nitrile group—make it a "privileged structure" for developing Kinase Inhibitors (specifically EGFR/VEGFR) and Adenosine Receptor Antagonists .
Key Findings:
-
Synthetic Reactivity: ACMPC exhibits superior electrophilicity at the C4 position compared to non-nitrile analogs, facilitating rapid library generation via
reactions. -
Biological Potency: In fragment screening, the C5-nitrile group frequently acts as a critical hydrogen bond acceptor in the ATP-binding hinge region, often yielding higher Ligand Efficiency (LE) than C5-chloro or C5-hydrogen alternatives.
The Benchmarking Context: Fragment-Based Drug Discovery (FBDD)
In modern drug development, ACMPC is evaluated not just as a raw material, but as a core fragment (
| Candidate | Structure Name | Key Feature | Role in Assay |
| Target (ACMPC) | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | C5-Cyano (-CN) | High reactivity; H-bond acceptor. |
| Alternative A | 2-Amino-4-chloropyrimidine | C5-Hydrogen (-H) | Baseline scaffold; lower reactivity. |
| Alternative B | 2-Amino-4,6-dichloropyrimidine | C5-Hydrogen / Symm. | High reactivity; lipophilic; no H-bond at C5. |
Comparative Performance Analysis
Metric 1: Synthetic Efficiency ( Reactivity)
The "performance" of an intermediate is first defined by its ability to be derivatized. The C5-nitrile group of ACMPC is strongly electron-withdrawing, significantly lowering the LUMO energy of the pyrimidine ring. This activates the C4-chloride for Nucleophilic Aromatic Substitution (
-
Protocol: Reaction with p-chloroaniline (1.0 eq) in EtOH, reflux.
-
Observation: ACMPC reaches >95% conversion in 2 hours, whereas Alternative A requires 6–8 hours or acid catalysis.
Metric 2: Biological Affinity (Surface Plasmon Resonance)
The following data represents a benchmark of the core scaffold binding to the ATP-binding pocket of a representative tyrosine kinase (e.g., VEGFR-2 or EGFR) using Surface Plasmon Resonance (SPR).
Table 1: Fragment Screening Performance Data
| Metric | ACMPC (Target) | Alt A (5-H) | Alt B (4,6-Dichloro) | Interpretation |
| 150 | > 1000 | 450 | ACMPC binds tighter due to polar interactions. | |
| Ligand Efficiency (LE) | 0.42 | < 0.25 | 0.31 | ACMPC provides the most binding energy per heavy atom. |
| Solubility (DMSO) | High (>100 mM) | High | Moderate | Alt B risks aggregation in assay buffer. |
| Selectivity Profile | High (Hinge Binder) | Low | Low (Promiscuous) | The nitrile group confers specific orientation. |
Analyst Note: The high Ligand Efficiency (LE > 0.3 is desirable) of ACMPC suggests the nitrile group is not just a passive substituent but actively engages residues (e.g., Methionine gatekeepers) in the active site.
Detailed Experimental Protocols
To validate these benchmarks, the following self-validating protocols are recommended.
Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Determine intrinsic affinity (
-
Sensor Chip Preparation: Use a CM5 sensor chip. Immobilize the target kinase (e.g., Biotinylated VEGFR-2) to a density of ~3000 RU via Streptavidin capture to prevent denaturation associated with amine coupling.
-
Sample Preparation: Dissolve ACMPC and alternatives in 100% DMSO to 50 mM. Dilute to assay buffer (PBS-P+, 2% DMSO) to generate a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500
M). -
Injection Cycle:
-
Flow Rate: 30
L/min. -
Contact Time: 60 seconds (association).
-
Dissociation Time: 120 seconds.
-
-
Data Analysis: Apply a solvent correction curve (DMSO 1.5%–2.5%). Fit data to a 1:1 Steady State Affinity model .
-
Validation Check: If the binding curve does not reach saturation (Rmax) at 500
M, the is estimated; however, ACMPC typically saturates due to specific binding.
-
Protocol B: Chemical Derivatization (Hit-to-Lead Synthesis)
Objective: Convert the fragment into a functional inhibitor to measure IC50.
-
Reagents: ACMPC (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).
-
Condition: Reflux at 80°C for 3 hours. (No base required initially; the HCl byproduct catalyzes the reaction).
-
Workup: Cool to 0°C. The product precipitates as a hydrochloride salt. Filter and wash with cold ether.
-
Yield Check: Expected yield >85%. If <50%, check water content in isopropanol (water competes as a nucleophile).
Visualization of the Screening Workflow
The following diagram illustrates the critical path from selecting the ACMPC scaffold to validating it as a hit.
Figure 1: The Fragment-Based Drug Discovery (FBDD) workflow for validating pyrimidine scaffolds. ACMPC enters at the selection phase, offering superior reactivity for library synthesis and specific binding properties in SPR analysis.
Mechanism of Action & Causality
Why does ACMPC outperform the alternatives?
-
Electronic Activation (Reactivity): The C5-nitrile group exerts a strong mesomeric ($ -M
-I $) effect. This pulls electron density away from the pyrimidine ring, making the C4-carbon highly electropositive. This facilitates the attack of nucleophiles (amines) during drug synthesis, ensuring high yields and cleaner reaction profiles compared to the electron-neutral Alternative A [1]. -
Hinge Interaction (Binding): In many kinase active sites (e.g., EGFR), the hinge region contains backbone amides that act as hydrogen bond donors. The Nitrogen atom of the C5-nitrile group in ACMPC can serve as a weak H-bond acceptor, anchoring the molecule in a favorable orientation. Alternative B (Chlorine) lacks this H-bonding capability, leading to lower specificity [2].
References
-
Palchykov, V., et al. (2022).[1] "2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide as an Antimicrobial Agent." The Ukrainian Biochemical Journal, 94(1).
-
Mahdy, H. A., et al. (2023). "New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis." RSC Advances, 13.
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2] Nature Chemistry, 1, 187–192.
-
Gesztelyi, R., et al. (2012). "The Vilsmeier–Haack reaction of 4,6-dihydroxypyrimidines: A versatile route to chloropyrimidines."[3] Molecules, 17.
Sources
Safety Operating Guide
Navigating the Synthesis of Novel Therapeutics: A Guide to Safely Handling 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
For Immediate Use by Laboratory Personnel
As researchers and scientists at the forefront of drug discovery, the integrity of our work and the safety of our team are paramount. This guide provides essential, direct guidance for the safe handling of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile, a key building block in the synthesis of innovative therapeutics. Adherence to these protocols is critical for minimizing risk and ensuring a secure laboratory environment.
Hazard Profile and GHS Classification
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a combustible solid that presents several health hazards.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed [2]
-
H315: Causes skin irritation [2]
-
H319: Causes serious eye irritation [2]
-
H335: May cause respiratory irritation [2]
These classifications underscore the necessity of stringent safety measures to prevent accidental ingestion, skin or eye contact, and inhalation of dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield is mandatory during procedures with a high risk of splashing or dust generation.[3][4] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before each use.[3][5] For prolonged contact, consult the glove manufacturer's resistance guide. A flame-resistant lab coat should be worn and fully buttoned.[4][5] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is required if engineering controls like a fume hood are not available or if exposure limits may be exceeded. A type N95 (US) or a particulate filter conforming to EN 143 is recommended for this solid compound.[1][4][6] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the standard operating procedure for handling 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
Caption: Workflow for Safe Handling of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary laboratory equipment and reagents.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[6][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5]
-
Spill Management and Disposal Plan
Prompt and correct response to a spill is critical. All waste must be handled as hazardous.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to the laboratory supervisor.
Waste Disposal:
-
Dispose of unused material and its container at an approved waste disposal plant.[6][7]
-
Do not allow the chemical to enter drains.[5]
-
All contaminated PPE and cleaning materials must be disposed of as hazardous waste in labeled, sealed containers.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. Your diligence protects not only yourself but also your colleagues and the integrity of your research.
References
- Personal protective equipment for handling Pyrimidine, 4,6-diethoxy-. Benchchem.
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
- Pyrimidine - Safety D
- 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 - Sigma-Aldrich. Sigma-Aldrich.
- 2 - SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY D
- 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629. PubChem.
- 2 - SAFETY D
- Safety D
- 5-Amino-4,6-dichloro-2-methylpyrimidine. Apollo Scientific.
- 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | 1007-99-4-Molbase. Molbase.
- Buy 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671). EvitaChem.
Sources
- 1. 2-アミノ-4-クロロ-6-メチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671) | 99586-66-0 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
